Product packaging for methyl (Z)-2-methyl-3-phenylprop-2-enoate(Cat. No.:CAS No. 25692-59-5)

methyl (Z)-2-methyl-3-phenylprop-2-enoate

Cat. No.: B1609221
CAS No.: 25692-59-5
M. Wt: 176.21 g/mol
InChI Key: QILOUBBQVGUFNG-HJWRWDBZSA-N
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Description

Methyl alpha-methylcinnamate (CAS 25692-59-5) is a synthetic cinnamic acid ester derivative offered for research and development purposes. It is structurally characterized by a methyl ester group and an additional methyl substitution on the propenoic acid chain, differentiating it from the more common methyl cinnamate. This compound is part of the broader class of cinnamate esters, which are widely investigated in scientific research for their diverse biological activities and utility as chemical intermediates . Cinnamate derivatives, in general, have demonstrated significant antimicrobial potential in research settings. Studies on synthetic cinnamates have shown activity against pathogenic fungi and bacteria, suggesting their value as prototypes in the development of new antimicrobial agents . Furthermore, the cinnamate structure is a known chromophore with strong UV absorption, making related compounds of interest in materials science for applications such as UV shielding and light-driven molecular switches . As a building block in organic synthesis, its structure offers sites for further chemical modification. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B1609221 methyl (Z)-2-methyl-3-phenylprop-2-enoate CAS No. 25692-59-5

Properties

CAS No.

25692-59-5

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl (Z)-2-methyl-3-phenylprop-2-enoate

InChI

InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8-

InChI Key

QILOUBBQVGUFNG-HJWRWDBZSA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)OC

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl Alpha Methylcinnamate

Classical Esterification Routes and Mechanistic Considerations

Classical esterification, particularly the Fischer-Speier method, remains a fundamental approach for synthesizing methyl alpha-methylcinnamate due to its simplicity and cost-effectiveness. chegg.com This reaction involves the direct esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com

Fischer Esterification Approaches and Optimization Studies

The Fischer esterification converts alpha-methylcinnamic acid and methanol (B129727) into methyl alpha-methylcinnamate and water. masterorganicchemistry.com This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. masterorganicchemistry.comyoutube.com This is typically accomplished by using an excess of the alcohol reactant (methanol) or by removing water as it is formed. chegg.comyoutube.com

Optimization studies have identified several key parameters that influence the reaction's outcome. These include the reaction temperature, the concentration of the acid catalyst, and the molar ratio of the reactants. Systematic evaluation of these variables is crucial for maximizing the yield and purity of the final ester product.

Table 1: Fischer Esterification Optimization Parameters

Parameter Typical Range/Conditions Purpose
Temperature 60–100°C To increase reaction rate.
Catalyst Conc. 0.5–2.0 mol% (e.g., H₂SO₄) To accelerate the attainment of equilibrium.
Reactant Ratio Excess methanol To shift equilibrium towards ester formation (Le Chatelier's Principle). chegg.comyoutube.com

| Reaction Time | 4–12 hours | To allow the reaction to reach completion. |

Catalyst Design and Evaluation in Acid-Catalyzed Esterification (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)

The choice of acid catalyst is critical in Fischer esterification. Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH) are commonly employed. youtube.com The catalyst's primary role is to protonate the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). youtube.com

The mechanism proceeds through a series of reversible steps:

Protonation of the carbonyl group by the acid catalyst. masterorganicchemistry.com

Nucleophilic addition of methanol to the protonated carbonyl, forming a tetrahedral intermediate. youtube.com

Proton transfer from the oxonium ion. youtube.com

Protonation of one of the hydroxyl groups, converting it into a good leaving group (water). youtube.com

Elimination of water to reform the carbonyl group. masterorganicchemistry.com

Deprotonation to yield the final ester and regenerate the acid catalyst. masterorganicchemistry.com

While effective, the use of these homogeneous catalysts can lead to challenges in product separation and catalyst recovery, and may cause side reactions or equipment corrosion. google.com

Microwave-Assisted Synthesis Strategies

To address the long reaction times associated with conventional heating, microwave-assisted synthesis has emerged as a rapid and efficient alternative. oatext.com Microwave irradiation can significantly accelerate organic reactions by directly and efficiently heating the reactants. oatext.comorganic-chemistry.org

In the context of ester synthesis, such as for methyl cinnamate (B1238496), microwave assistance has been shown to reduce reaction times from hours to mere minutes. researchgate.net A study on the synthesis of methyl cinnamate using a macroporous resin catalyst under microwave irradiation found optimal conditions that led to a high yield in a significantly shortened timeframe. researchgate.net This strategy offers advantages like milder reaction conditions and reduced energy consumption. oatext.comresearchgate.net

Table 2: Microwave-Assisted Synthesis of Methyl Cinnamate

Parameter Optimal Condition
Microwave Power 500 W
Temperature 80°C
Reaction Time 16 min
Catalyst Macroporous resin (25% by mass)
Molar Ratio (Acid:Alcohol) 1:25
Yield 84%

(Data adapted from a study on methyl cinnamate synthesis) researchgate.net

Heterogeneous Catalytic Synthesis

Heterogeneous catalysis offers a solution to the problems associated with homogeneous catalysts by using a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. google.com This approach simplifies catalyst separation and recycling, reduces waste, and often allows for milder reaction conditions.

Development and Characterization of Solid Acid Catalysts for Esterification

A variety of solid acid catalysts have been developed for esterification reactions, including the synthesis of cinnamate esters. google.com These catalysts are often based on materials with high surface area and tunable acidity. Common examples include:

Zeolites (e.g., Hβ) nih.gov

Supported mineral acids (e.g., phosphoric acid on a support)

Metal oxides (e.g., TiO₂, ZrO₂) mdpi.com

Supported heteropolyacids (e.g., phosphotungstic acid on SiO₂) google.com

Sulfated metal oxides mdpi.com

The development of these catalysts involves their synthesis, often by impregnation or co-precipitation methods, followed by extensive characterization. nih.govmdpi.com Techniques such as Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), X-ray diffraction (XRD), and Brunauer-Emmett-Teller (BET) surface area analysis are used to determine the catalyst's structural, morphological, and acidic properties, which are crucial for its catalytic performance. nih.govmdpi.com For instance, a higher surface area and greater acid content can lead to enhanced catalytic activity. nih.gov

Table 3: Examples of Solid Acid Catalysts for Esterification

Catalyst Type Support Material Active Component Reference
Supported Catalyst SiO₂, TiO₂, Activated Carbon Phosphotungstic Acid, SnCl₄ google.com
Iron-Supported Catalyst - Fe, Zr, Ti oxides mdpi.com
Modified Zeolite Zeolite Beta (Hβ) Citric Acid nih.gov

Investigation of Liquid-Solid Phase Reaction Mechanisms

In liquid-solid phase catalytic esterification, the reaction between alpha-methylcinnamic acid and methanol occurs on the surface of the solid acid catalyst. google.com The mechanism involves the adsorption of the reactants onto the active sites of the catalyst. The acidic sites on the catalyst's surface facilitate the protonation of the carboxylic acid, similar to the homogeneous mechanism.

The reaction proceeds at the liquid-solid interface, and after the reaction, the ester product desorbs from the catalyst surface back into the liquid phase. google.com The efficiency of this process is influenced by factors such as the catalyst's surface area, pore size, and the strength and number of its acid sites. mdpi.com The use of a solid catalyst allows for continuous operation in packed-bed reactors and easy separation from the product mixture by simple filtration, making it a more environmentally friendly and industrially viable option. google.com

Biocatalytic Approaches to Ester Synthesis

Biocatalysis, particularly the use of enzymes for organic synthesis, presents a green and highly selective alternative for producing esters like methyl alpha-methylcinnamate. mdpi.com These methods operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. isca.meresearchgate.net

The selection of an appropriate biocatalyst is critical for efficient ester synthesis. Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions in non-aqueous environments. nih.gov Among the commercially available lipases, those from Thermomyces lanuginosus (Lipozyme® TL IM), Candida antarctica (Novozym 435), and Rhizomucor miehei (Lipozyme RM IM) are frequently evaluated. mdpi.com

Lipozyme® TL IM, a lipase (B570770) from Thermomyces lanuginosus immobilized on silica (B1680970) gel, has demonstrated high efficiency in catalyzing reactions involving cinnamate derivatives. mdpi.commdpi.comresearchgate.net For instance, it has been successfully used in the synthesis of cinnamamides from methyl cinnamates and in the esterification of cinnamic acid with various alcohols. researchgate.netresearchgate.net In a comparative study for the synthesis of octyl formate, Novozym 435 showed significantly higher conversion (33.23%) compared to Lipozyme TL IM (2.09%) and Lipozyme RM IM (1.28%), highlighting that enzyme choice is highly reaction-dependent. mdpi.com Another effective biocatalyst is the lipase from Bacillus licheniformis, which, when immobilized on silica, effectively catalyzes the synthesis of methyl cinnamate. isca.me

Immobilization is a key technique that enhances enzyme stability, simplifies product separation, and allows for catalyst reuse, making the process more economical. isca.menih.gov The immobilized lipase from B. licheniformis was reported to retain 50% of its activity after five cycles of use in methyl cinnamate synthesis. isca.me

Table 1: Comparison of Commercial Lipases in Ester Synthesis

Enzyme Source Organism Immobilization Support Application Example Reference
Lipozyme® TL IM Thermomyces lanuginosus Silica Gel Synthesis of Cinnamamides, Benzyl (B1604629) Cinnamate mdpi.commdpi.comresearchgate.net
Novozym 435 Candida antarctica Acrylic Resin Synthesis of Benzyl Cinnamate, Octyl Formate mdpi.comresearchgate.net
Lipozyme RM IM Rhizomucor miehei Anionic Resin Synthesis of Octyl Formate mdpi.com

To maximize the yield and efficiency of enzymatic esterification, several reaction parameters must be optimized. Key factors include temperature, substrate molar ratio, enzyme loading, and the removal of water, a byproduct of the reaction. researchgate.net

Temperature: The reaction temperature affects both the enzyme's activity and its stability. For the synthesis of methyl cinnamate using immobilized B. licheniformis lipase, the optimal temperature was found to be 65°C. Similarly, in the synthesis of ethyl cinnamate using Lipozyme TLIM, increasing the temperature from 10°C to 50°C led to a significant increase in both the reaction rate and the final yield. researchgate.net

Substrate Molar Ratio: The ratio of alcohol to the carboxylic acid can influence the reaction equilibrium. In the synthesis of cinnamamides from methyl cinnamate, a substrate molar ratio of 1:2 (ester to amine) provided the maximum yield. mdpi.com Higher concentrations of one substrate can sometimes inhibit enzyme activity or increase the viscosity of the medium, negatively impacting mass transfer. mdpi.com

Molecular Sieves: Esterification is a reversible reaction where water is produced. The presence of water favors the reverse reaction, hydrolysis. To shift the equilibrium towards ester formation, water is typically removed from the reaction medium. The addition of molecular sieves (e.g., 100 mg per reaction volume) is a common and effective strategy for in-situ water absorption. isca.me

Solvent: The choice of solvent is also crucial. Dimethyl sulfoxide (B87167) (DMSO) has been used effectively for the synthesis of methyl cinnamate, as the reactants and products are soluble in it, unlike in n-alkanes. isca.me In other cases, isooctane (B107328) has been shown to be a superior medium for the synthesis of ethyl and benzyl cinnamate using Lipozyme TLIM. researchgate.netresearchgate.net

Table 2: Optimized Conditions for Enzymatic Synthesis of Cinnamate Esters

Product Enzyme Optimal Temperature Substrate Ratio (Acid:Alcohol) Key Additives Yield Reference
Methyl Cinnamate B. licheniformis lipase 65°C 1:1 (100 mM each) Molecular Sieves (100 mg) 64.3 mM researchgate.net
Ethyl Cinnamate Lipozyme TLIM 50°C N/A Isooctane solvent 99% researchgate.net
Benzyl Cinnamate Lipozyme TLIM 50°C 1:1.2 (Cinnamic Acid:Benzyl Alcohol) Isooctane solvent 97.3% researchgate.net
Cinnamamides Lipozyme® TL IM 45°C 1:2 (Ester:Amine) tert-Amyl alcohol solvent 91.3% mdpi.com

The integration of biocatalysis with continuous-flow microreactor technology offers a significant process intensification tool. nih.govmdpi.comacs.org This approach addresses some shortcomings of traditional batch enzymatic reactions, such as long reaction times. mdpi.com In a continuous-flow system, substrates are pumped through a reactor containing the immobilized enzyme, and the product is collected continuously. mdpi.com

This technology has been successfully applied to the synthesis of cinnamamide (B152044) derivatives from methyl cinnamates using Lipozyme® TL IM as the catalyst. mdpi.comresearchgate.net The key advantages of this system include:

Short Residence Time: Optimal conversion can be achieved in minutes (e.g., 40 minutes) compared to many hours (e.g., 24 hours) in a conventional shaker reactor. mdpi.commdpi.com

Mild Reaction Conditions: Reactions are typically run at mild temperatures (e.g., 45°C), preserving enzyme activity. mdpi.com

Enhanced Productivity: The space-time yield (STY), a measure of reactor productivity, is significantly higher in continuous-flow microreactors than in batch reactors. mdpi.commdpi.com This indicates a more efficient use of the reactor volume.

Process Control and Stability: Continuous-flow systems allow for easy control of the reaction process and facilitate the recycling and reuse of the immobilized biocatalyst. researchgate.netmdpi.com

For the Lipozyme® TL IM-catalyzed synthesis of methyl 4-chlorocinnamate, a maximum conversion of 91.3% was achieved in a continuous-flow microreactor with a residence time of about 40 minutes at 45°C. mdpi.comresearchgate.net This demonstrates the potential for developing rapid and economical strategies for synthesizing cinnamic acid derivatives. researchgate.net

Table 3: Comparison of Batch vs. Continuous-Flow Biocatalysis for Cinnamide Synthesis

Parameter Shaker Reactor (Batch) Continuous-Flow Microreactor Reference
Catalyst Lipozyme® TL IM Lipozyme® TL IM mdpi.commdpi.com
Reaction Time ≥ 24 hours 40 minutes mdpi.commdpi.com
Temperature 45°C 45°C mdpi.com
Productivity (STY) Lower Significantly Higher mdpi.commdpi.com
Process Control Less precise Easy and precise researchgate.net

Advanced Synthetic Strategies for Cinnamic Acid Derivatives Relevant to Methyl alpha-methylcinnamate

Beyond biocatalysis, advanced chemical synthesis methods provide powerful tools for creating cinnamic acid derivatives with high precision and efficiency. These strategies often focus on the functionalization of the carboxylic acid group or the formation of the characteristic α,β-unsaturated system.

O-acylation (ester formation) and N-acylation (amide formation) are fundamental transformations for modifying the carboxylic acid group of cinnamic acid. beilstein-journals.org These reactions can be achieved through various catalytic systems.

Stoichiometric Reagents: A classic method involves activating the carboxylic acid, for example, by forming an anhydride (B1165640). Pivalic anhydride is a reagent used for this purpose that is easier to handle than acid chlorides. beilstein-journals.org The acetylation of cinnamic acid is another example of O-acylation. biomedres.usbiomedres.us

Transition-Metal Catalysis: Palladium (Pd) catalysts have been used for the N-acylation of cinnamic acids with tertiary amines, proceeding through a C–N bond cleavage mechanism. beilstein-journals.org

Organocatalysis and Other Catalysts: Borane-based catalysts, such as B(C₆F₅)₃, have been developed for the Fischer esterification of cinnamic acids with methanol to produce methyl cinnamates. beilstein-journals.org Graphene oxide has also been employed as a recyclable, metal-free catalyst for the direct amidation of cinnamic acid under solvent-free conditions. beilstein-journals.org For N-acylation, cinnamoyl chlorides can be reacted with amines like 1,2,3,4-tetrahydroisoquinoline (B50084) to produce the corresponding amides in high yield. umpr.ac.id

The synthesis of cinnamamides is a prominent example of N-acylation, which is of interest for producing biologically active molecules. mdpi.com These reactions can be carried out by reacting cinnamic acids with reagents like tetraalkylthiuram disulfides. researchgate.net

The synthesis of cinnamic acid derivatives can also be achieved by creating the α,β-double bond from a saturated precursor, such as a hydrocinnamic acid derivative. This is accomplished through catalytic α,β-dehydrogenation. beilstein-journals.org While noble metals have traditionally been used, recent developments have focused on more accessible catalysts. beilstein-journals.org

A notable example is the use of a copper catalyst system. In studies on the conversion of substituted hydrocinnamic acids to styrenes, the α,β-dehydrogenation to the corresponding cinnamic acid was a major competing reaction pathway. acs.orgnih.gov The proposed mechanism involves the deprotonation at the alpha-carbon, followed by steps facilitated by the copper catalyst and an oxidant. nih.gov For example, using a Cu(OAc)₂ catalyst with TEMPO as an oxidant can facilitate the α,β-dehydrogenation of carbonyl compounds. acs.orgnih.gov This strategy represents a modern approach to installing the key structural feature of cinnamic acids and their esters. beilstein-journals.org

Biosynthetic Pathways of Methyl Cinnamate (as a related natural product)

The synthesis of methyl cinnamate in nature, a compound distinct from the synthetically derived methyl alpha-methylcinnamate, provides insight into the intricate biochemical routes organisms employ to produce valuable secondary metabolites. The primary pathway for the formation of (E)-methyl cinnamate involves the precursor amino acid, L-phenylalanine.

Elucidation of L-Phenylalanine Pathway for (E)-Methyl Cinnamate

The biosynthetic route to (E)-methyl cinnamate originates from L-phenylalanine, an essential amino acid synthesized in fungi and plants through the shikimic acid pathway. researchgate.net This amino acid serves as a direct precursor for protein synthesis or is channeled into the phenylpropanoid pathway to generate a wide array of secondary metabolites. researchgate.net The initial and pivotal step in this metabolic cascade is the deamination of L-phenylalanine to (E)-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). researchgate.netnih.gov Subsequent research has demonstrated that (E)-cinnamic acid is the key intermediate that is then methylated to form (E)-methyl cinnamate. researchgate.netnih.gov This final step is facilitated by a class of enzymes known as methyltransferases. nih.govresearchgate.netnih.gov Specifically, in the liverwort Conocephalum salebrosum, a cinnamic acid methyltransferase (CAMT) belonging to the SABATH family of enzymes is responsible for this conversion. nih.gov Similarly, in sweet basil, a p-coumaric acid/cinnamic acid carboxyl methyltransferase (CCMT), also a member of the SABATH family, catalyzes the formation of methyl cinnamate from cinnamic acid using S-adenosyl-L-methionine (AdoMet) as the methyl donor. nih.gov

The elucidation of this pathway has been significantly advanced by studies on various organisms, including the ectomycorrhizal fungus Tricholoma matsutake. researchgate.netebi.ac.ukdntb.gov.ua Research has confirmed that the accumulation of (E)-methyl cinnamate in this fungus is induced by the addition of L-phenylalanine to its mycelial culture. researchgate.net

Key Enzymes in the Biosynthesis of (E)-Methyl Cinnamate

Enzyme Precursor Product Organism Studied
Phenylalanine ammonia-lyase (PAL) L-Phenylalanine (E)-Cinnamic Acid Tricholoma matsutake, Bjerkandera adusta

Tracer Experimentation for Biosynthetic Intermediate Identification

Tracer experiments using isotopically labeled precursors have been instrumental in confirming the intermediates of the (E)-methyl cinnamate biosynthetic pathway. researchgate.net These studies provide definitive evidence of the metabolic flow from L-phenylalanine to the final esterified product.

In studies conducted on the fungus Tricholoma matsutake, the use of ¹³C- and ²H-labeled precursors has unequivocally demonstrated the conversion sequence. researchgate.netebi.ac.uk When the fungus was supplied with L-[1,2,3,4,5,6,7,8,9-¹³C₉, ¹⁵N]phenylalanine, a 100% selective incorporation of the ¹³C label was observed in both the intermediate, (E)-cinnamate, and the final product, (E)-methyl cinnamate. researchgate.netebi.ac.uk This result strongly supports the direct conversion of L-phenylalanine to (E)-cinnamate and subsequently to (E)-methyl cinnamate.

Further reinforcing this pathway, when (E)-[1,2,3,4,5,6,7,8,9-¹³C₉]cinnamate was used as the precursor, a 100% selective ¹³C incorporation was again observed in the resulting (E)-[1,2,3,4,5,6,7,8,9-¹³C₉]methyl cinnamate. researchgate.netebi.ac.uk

Experiments using deuterium-labeled precursors have also been conducted. When L-[2,3,4,5,6,7,7,8-²H₈]phenylalanine was administered, the incorporation selectivities for deuterium (B1214612) were found to be 82.1% in (E)-[2,3,4,5,6,7,8-²H₇]cinnamate and 81.4% in (E)-[2,3,4,5,6,7,8-²H₇]methyl cinnamate. researchgate.netebi.ac.uk These findings collectively confirm that T. matsutake synthesizes (E)-methyl cinnamate from L-phenylalanine with (E)-cinnamate as a direct intermediate. researchgate.netebi.ac.uk

Results of Tracer Experiments in Tricholoma matsutake

Labeled Precursor Intermediate/Product Isotope Incorporation Selectivity
L-[¹³C₉, ¹⁵N]phenylalanine (E)-[¹³C₉]cinnamate ¹³C 100%
L-[¹³C₉, ¹⁵N]phenylalanine (E)-[¹³C₉]methyl cinnamate ¹³C 100%
(E)-[¹³C₉]cinnamate (E)-[¹³C₉]methyl cinnamate ¹³C 100%
L-[²H₈]phenylalanine (E)-[²H₇]cinnamate ²H 82.1%

Spectroscopic Characterization Techniques for Structural Elucidation of Methyl Alpha Methylcinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of methyl alpha-methylcinnamate by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR analysis, the chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide a wealth of information about the electronic environment and connectivity of protons in the molecule. For methyl alpha-methylcinnamate, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinylic proton, the ester methyl protons, and the alpha-methyl protons.

The key features in a ¹H NMR spectrum of methyl alpha-methylcinnamate are:

Aromatic Protons: The protons on the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum, usually between 7.2 and 7.6 ppm. Their exact shifts and splitting patterns depend on the specific substitution and interactions.

Vinylic Proton: The single proton on the carbon-carbon double bond (C=C-H) is expected to resonate as a singlet or a finely coupled quartet further downfield due to the deshielding effects of the adjacent phenyl ring and carbonyl group. Its signal is often observed around 7.8 ppm. The coupling with the alpha-methyl protons is typically small (allylic coupling).

Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and appear as a sharp singlet, typically around 3.7-3.8 ppm.

Alpha-Methyl Protons (α-CH₃): The three protons of the methyl group attached to the alpha-carbon of the double bond also appear as a distinct signal, often a doublet or a narrow quartet due to coupling with the vinylic proton, typically in the range of 2.1-2.2 ppm.

The spectral data for the closely related precursor, alpha-methylcinnamic acid, shows signals for the vinylic proton at approximately 7.84 ppm and the alpha-methyl protons at 2.15 ppm, which provides a strong basis for these assignments. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for Methyl alpha-methylcinnamate

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.6Multiplet5HAromatic protons (C₆H₅)
~ 7.8Singlet / Quartet1HVinylic proton (=CH)
~ 3.8Singlet3HEster methyl protons (-OCH₃)
~ 2.1Singlet / Doublet3HAlpha-methyl protons (α-CH₃)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For methyl alpha-methylcinnamate, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the olefinic carbons (C=C), the ester methyl carbon, and the alpha-methyl carbon.

Key expected signals in the ¹³C NMR spectrum include:

Carbonyl Carbon (C=O): This is the most deshielded carbon and appears furthest downfield, typically in the range of 168-174 ppm.

Aromatic Carbons: The phenyl ring will show multiple signals between approximately 127 and 135 ppm. The carbon attached to the double bond (the ipso-carbon) is also found in this region.

Olefinic Carbons: The two carbons of the C=C double bond will give rise to two distinct signals, typically in the 125-145 ppm range.

Ester Methyl Carbon (-OCH₃): The carbon of the methyl ester group appears in the upfield region, generally around 52 ppm.

Alpha-Methyl Carbon (α-CH₃): The carbon of the alpha-methyl group is found in the most upfield region of the spectrum, typically around 12-15 ppm.

Data for the precursor, alpha-methylcinnamic acid, confirms the assignments for the carbon backbone, with the olefinic and aromatic carbons appearing in the expected regions. chemicalbook.com The esterification of the carboxylic acid to a methyl ester primarily affects the chemical shift of the carbonyl carbon and adds the characteristic ester methyl signal.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl alpha-methylcinnamate

Chemical Shift (δ) (ppm)Assignment
~ 169Carbonyl carbon (C=O)
~ 127 - 145Aromatic & Olefinic carbons (C₆H₅, C=C)
~ 52Ester methyl carbon (-OCH₃)
~ 14Alpha-methyl carbon (α-CH₃)

While 1D NMR spectra provide fundamental data, complex structures or subtle isomeric differences often require advanced 2D NMR techniques for unambiguous structural confirmation. ipb.pt These methods are crucial for verifying the connectivity of atoms within the methyl alpha-methylcinnamate monomer and for characterizing its corresponding polymer.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons. For instance, it could confirm the small allylic coupling between the vinylic proton and the alpha-methyl protons. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry (e.g., E/Z isomers). ipb.pt

Furthermore, NMR spectroscopy is vital for characterizing polymers derived from cinnamic monomers. researchgate.net Upon polymerization, the sharp signals of the monomer broaden significantly in the NMR spectrum due to the reduced mobility of the polymer chain. The disappearance of the vinylic proton and carbon signals, coupled with the appearance of a new aliphatic backbone in the polymer, provides clear evidence of a successful polymerization reaction. Advanced NMR techniques can also be used to study polymer microstructure, such as tacticity and copolymer composition. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. chegg.com

The IR spectrum of methyl alpha-methylcinnamate is dominated by absorptions corresponding to its key functional groups: the ester, the carbon-carbon double bond, and the aromatic ring.

The most prominent and diagnostic peaks are:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1710-1730 cm⁻¹.

C=C Stretch: A medium intensity band for the alkene double bond, expected around 1630-1640 cm⁻¹. This absorption confirms the presence of the propenoate backbone.

C-O Stretch: The ester C-O bonds give rise to two stretching vibrations, typically appearing as strong bands in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions from the stretching of the carbon-carbon bonds within the phenyl ring are expected in the 1450-1600 cm⁻¹ range.

=C-H and C-H Stretches: The stretching of the sp² C-H bonds (aromatic and vinylic) typically appears just above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl groups appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Methyl alpha-methylcinnamate

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~ 3000 - 3100MediumC-H StretchAromatic & Vinylic C-H
~ 2850 - 2960Medium-WeakC-H StretchMethyl C-H
~ 1715StrongC=O StretchEster Carbonyl
~ 1635MediumC=C StretchAlkene
~ 1450 - 1600Medium-WeakC=C StretchAromatic Ring
~ 1100 - 1300StrongC-O StretchEster

Fourier-Transform Infrared (FT-IR) spectroscopy is the modern standard for obtaining infrared spectra due to its superior speed and sensitivity. FT-IR is broadly applicable in the analysis of methyl alpha-methylcinnamate. idexlab.com Its applications include:

Quality Control: Rapidly verifying the identity and purity of synthesized methyl alpha-methylcinnamate by comparing its spectrum to that of a known standard. The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is especially useful for this purpose.

Reaction Monitoring: FT-IR can be used to monitor the progress of the esterification reaction of alpha-methylcinnamic acid with methanol (B129727). The disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of the strong ester C=O stretch (~1715 cm⁻¹) would indicate the formation of the product.

Polymerization Studies: The technique can also track the polymerization of the monomer. The decrease in the intensity of the C=C stretching vibration (~1635 cm⁻¹) would signal the consumption of the monomer and the formation of the polymer backbone.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.

Key fragmentation pathways for esters in EI-MS often involve cleavage of the bonds adjacent to the carbonyl group. For methyl alpha-methylcinnamate, this would likely result in the loss of the methoxy (B1213986) group (-OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (-COOCH₃). Additionally, cleavage of the alpha-carbon bond could occur. The presence of the aromatic ring would lead to the formation of stable benzyl-type cations. The interpretation of these fragmentation patterns is crucial for confirming the molecular structure. libretexts.orglibretexts.org

A study on methyl cinnamate (B1238496), a closely related compound, identified characteristic fragment ions that can be used for its detection in complex mixtures. researchgate.net For methyl alpha-methylcinnamate, similar fragmentation behavior would be anticipated, with shifts in the m/z values of the fragments due to the additional methyl group at the alpha position.

Table 1: Predicted Key Fragment Ions in the EI-MS of Methyl alpha-methylcinnamate

Fragment Ion Structure Predicted m/z
Molecular Ion [C₁₁H₁₂O₂]⁺ 176
[M - OCH₃]⁺ [C₁₀H₉O]⁺ 145
[M - COOCH₃]⁺ [C₉H₉]⁺ 117

This table is predictive and based on general fragmentation patterns of similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. omicsonline.org This makes it an ideal method for analyzing complex mixtures and assessing the purity of volatile and semi-volatile compounds like methyl alpha-methylcinnamate. omicsonline.orgresearchgate.net

In a typical GC-MS analysis, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum. ekb.eg This allows for the identification and quantification of individual compounds within the mixture. nih.govunar.ac.id

GC-MS is frequently employed to determine the chemical composition of essential oils and other natural product extracts where cinnamates, including methyl cinnamate, are often found. researchgate.netresearchgate.net A study on the essential oil of Alpinia malaccensis var. nobilis identified (E)-methyl cinnamate as the major component using GC-MS. researchgate.net Similarly, GC-MS has been used to analyze the volatile components of basil, where methylcinnamate is a key aroma compound. nih.gov The technique's ability to separate closely related isomers and provide mass spectral data for each peak is crucial for accurate identification. researchgate.net For methyl alpha-methylcinnamate, GC-MS would be used to separate it from other isomers and impurities, with the subsequent mass spectrum confirming its identity. omicsonline.orgthermofisher.com The retention time from the GC provides an additional layer of identification when compared to a known standard. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules such as synthetic polymers. jeol.comnih.gov In this method, the polymer sample is co-crystallized with a matrix compound that strongly absorbs laser energy. The laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in a time-of-flight mass analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the determination of the polymer's molecular weight distribution. jeol.com

Table 2: Applications of MALDI-TOF-MS in Polymer Characterization

Polymer Type Information Obtained
Homopolymers Molecular weight distribution (Mn, Mw, Đ), End-group analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of methyl alpha-methylcinnamate is characterized by strong absorption bands arising from electronic transitions within its conjugated system. libretexts.org The molecule contains a benzene (B151609) ring conjugated with a carbon-carbon double bond and a carbonyl group, forming an extended π-electron system known as a chromophore. libretexts.orgutoronto.ca This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths compared to non-conjugated systems. usp.brjove.com

The primary electronic transition observed in the UV-Vis spectrum of cinnamates is a π → π* transition, which is typically of high intensity. elte.hu The position and intensity of the absorption maximum can be influenced by the solvent polarity and the presence of substituents on the aromatic ring or the double bond. utoronto.ca For methyl alpha-methylcinnamate, the α-methyl group may cause a slight shift in the λmax compared to methyl cinnamate due to steric and electronic effects. Theoretical calculations on similar cinnamate derivatives have shown that the main electronic transition is around 310 nm, which can be attributed to the electron delocalization across the aromatic ring and the ester group. researchgate.netnih.gov The extended conjugation is crucial for the compound's ability to absorb UV radiation. researchgate.net

Table 3: Typical UV Absorption Data for Conjugated Systems

Chromophore Typical λmax (nm) Transition
Isolated C=C < 200 π → π*
Conjugated Diene ~217 π → π*
α,β-Unsaturated Ketone ~215-250 π → π*

This table provides general values for comparison.

The study of the excited-state dynamics of methyl alpha-methylcinnamate and related compounds is crucial for understanding their behavior upon absorption of UV radiation. Time-resolved spectroscopic techniques are often employed to investigate the pathways of energy dissipation from the electronically excited state. rsc.org

Upon photoexcitation to the S₁ (¹ππ) state, cinnamate derivatives can undergo several processes, including fluorescence, non-radiative decay, and E/Z (trans/cis) isomerization. rsc.org For some cinnamates, internal conversion to a lower-lying "dark" nπ state can be a significant decay pathway, which may impede efficient energy dissipation back to the ground state. researchgate.net The presence and energy level of this nπ* state relative to the ππ* state can be influenced by substituents and the solvent environment. rsc.orgresearchgate.net

Studies on methoxy-substituted methyl cinnamates have shown that the position of the methoxy group on the benzene ring can significantly affect the excited-state lifetime and the dominant decay route. researchgate.net For instance, para-substituted cinnamates may have different decay dynamics compared to ortho- or meta-substituted analogs. researchgate.net The interaction with solvents, particularly through hydrogen bonding, can also alter the photophysical properties by stabilizing or destabilizing certain excited states and influencing the energy barriers for different decay channels. rsc.org Understanding these excited-state dynamics is particularly relevant for applications where the photostability of the compound is important.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, which is an inherent property of optically active compounds. nih.gov While methyl alpha-methylcinnamate itself is not chiral, its derivatives can be, and CD spectroscopy becomes an invaluable tool for determining their absolute configuration.

The utility of CD spectroscopy in this context often relies on the introduction of a chromophore into the chiral molecule of interest. Cinnamate derivatives, due to their strong UV absorption, are frequently employed for this purpose. researchgate.net The "exciton chirality method" is a particularly robust approach that allows for the non-empirical determination of absolute configuration. researchgate.netumd.edu This method is applicable when a molecule contains at least two chromophoric groups that are spatially close, leading to through-space interactions of their electric transition dipole moments. researchgate.net

This interaction results in a split CD spectrum, known as an exciton (B1674681) couplet, which consists of two Cotton effects of opposite signs and similar intensities. The sign of this exciton couplet is directly related to the chirality of the molecule, providing a clear indication of its absolute stereochemistry. nih.gov For instance, the introduction of a p-(meso-triphenylporphyrin)-cinnamate (TPPcinnamate) group into a molecule with hydroxyl functionalities allows for the determination of absolute configuration based on the observed exciton chirality in the CD spectrum. nih.gov

The application of cinnamate derivatives as chromophores in CD spectroscopy is a versatile strategy. For example, in the study of oligosaccharides, chromophores like p-methoxycinnamate have been used to determine the absolute configuration of sugar units. umd.edu Similarly, the absolute configuration of threo-β-aryl-β-hydroxy-α-amino acids has been elucidated using the CD exciton chirality method with chromophoric derivatives. umd.edu

The general procedure involves the chemical modification of a chiral analyte to introduce two chromophoric groups, such as cinnamates. The resulting bichromophoric system will exhibit a characteristic CD spectrum from which the absolute configuration can be deduced.

X-ray Crystallography for Solid-State Structural Determination

Research on the disyndiotactic oligomers of methyl cinnamate has provided detailed crystal structures for the tetramer, pentamer, and hexamer. researchgate.net These structures were determined from single crystals grown in a mixed solvent of chloroform (B151607) and n-hexane. researchgate.net The crystallographic data for these oligomers are summarized in the table below.

Crystallographic Data for Methyl Cinnamate Oligomers
ParameterTetramerPentamerHexamer
Chemical FormulaC40H40O8C50H50O10C60H60O12
Crystal SystemTriclinicTriclinicTriclinic
Space GroupP-1P-1P-1

Data sourced from studies on disyndiotactic oligomers of methyl cinnamate. researchgate.net

Furthermore, the crystal structures of borylated methyl cinnamate derivatives have also been reported. beilstein-archives.org For example, the ortho-borylated derivative crystallizes with two molecules in the asymmetric unit. In this structure, the alkene moiety adopts a trans configuration, and the dioxaborolane ring is in a puckered conformation. beilstein-archives.org The arrangement of molecules in the unit cell involves head-to-tail packing, with the aromatic and pinacol (B44631) ester moieties of one molecule facing another. beilstein-archives.org

The crystal structure of an adduct of fluoreno[9,1-bc]pyrylium-3-olate with methyl cinnamate has also been determined by X-ray diffraction. nih.gov In this adduct, the phenyl ring of the methyl cinnamate moiety is situated above the fluorene (B118485) ring with a dihedral angle of 64°. nih.gov The crystal system is triclinic with the space group P-1. nih.gov

Crystallographic Data for an Adduct of Fluoreno[9,1-bc]pyrylium-3-olate with Methyl Cinnamate
ParameterValue
Chemical FormulaC25H18O4
Crystal SystemTriclinic
Space GroupP-1
a (Å)13.287(4)
b (Å)8.794(3)
c (Å)8.797(3)
α (°)109.78(3)
β (°)82.17(3)
γ (°)88.58(3)

Data for the adduct of fluoreno[9,1-bc]pyrylium-3-olate with methyl cinnamate. nih.gov

These examples demonstrate the power of X-ray crystallography in elucidating the detailed solid-state structures of methyl cinnamate and its derivatives, which can be extrapolated to understand the structural characteristics of methyl alpha-methylcinnamate.

Reactivity and Mechanistic Studies of Methyl Alpha Methylcinnamate

Olefination Reactions and Mechanisms

Olefination reactions are crucial for the synthesis of alkenes. The Horner-Wadsworth-Emmons reaction is a key method for creating α,β-unsaturated esters like methyl alpha-methylcinnamate with high stereoselectivity.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used organic reaction that employs a stabilized phosphonate (B1237965) carbanion to react with an aldehyde or ketone, primarily producing an (E)-alkene. wikipedia.org This reaction offers significant advantages over the traditional Wittig reaction, as the phosphonate-stabilized carbanions are more nucleophilic and less basic, and the dialkylphosphate byproduct is water-soluble, simplifying purification. wikipedia.orgorgsyn.org

The mechanism of the HWE reaction involves three main steps: wikipedia.orgnrochemistry.comyoutube.com

Deprotonation: A base is used to deprotonate the phosphonate ester at the carbon adjacent to the phosphoryl and carbonyl groups, forming a resonance-stabilized phosphonate carbanion. wikipedia.orgyoutube.com

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms an intermediate known as an oxaphosphetane. wikipedia.orgnrochemistry.com

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form a carbon-carbon double bond (the alkene) and a water-soluble dialkyl phosphate (B84403) salt. nrochemistry.comyoutube.com

The stereoselectivity of the HWE reaction generally favors the formation of the (E)-alkene (trans isomer) because the transition state leading to the trans product is lower in energy. wikipedia.orgnrochemistry.com

For the synthesis of Methyl alpha-methylcinnamate, a plausible HWE route would involve the reaction of benzaldehyde (B42025) with the carbanion derived from a 2-phosphonopropionate ester, as detailed in the table below.

StepDescriptionReactantsProduct
1 Phosphonate Formation Triethyl phosphite, Methyl 2-bromopropionateTriethyl 2-phosphonopropionate
2 Carbanion Generation Triethyl 2-phosphonopropionate, Strong Base (e.g., NaH, NaOMe)Phosphonate Carbanion
3 Olefination Phosphonate Carbanion, BenzaldehydeMethyl alpha-methylcinnamate

Addition Reactions to the α,β-Unsaturated System

The α,β-unsaturated system in methyl alpha-methylcinnamate is electrophilic, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing ester group polarizes the double bond, creating a partial positive charge on the β-carbon. This allows for conjugate addition reactions, most notably the Michael addition. masterorganicchemistry.com

In a Michael addition reaction, a soft nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com The reaction proceeds through the formation of an enolate intermediate, which is then protonated to yield the final product. masterorganicchemistry.com

Key features of addition reactions to methyl alpha-methylcinnamate include:

Reaction Site: Nucleophilic attack occurs at the β-carbon of the conjugated system.

Mechanism: The process involves three key steps: deprotonation of the nucleophile (if necessary), conjugate addition to the alkene, and protonation of the resulting enolate. masterorganicchemistry.com

Nucleophiles: A wide variety of nucleophiles can be used, including enolates, organocuprates (Gilman reagents), amines, and thiols. masterorganicchemistry.com

The table below summarizes potential conjugate addition reactions with methyl alpha-methylcinnamate.

Nucleophile (Michael Donor)Reagent ExampleProduct Type
EnolateDiethyl malonate + Base3-phenyl-4,4-dicarboethoxy-2-methylbutanoate
OrganocuprateLithium dimethylcuprate ((CH₃)₂CuLi)Methyl 3-phenyl-2,3-dimethylbutanoate
AminePiperidineMethyl 3-(piperidin-1-yl)-3-phenyl-2-methylpropanoate
ThiolThiophenolMethyl 3-(phenylthio)-3-phenyl-2-methylpropanoate

Oxidation and Reduction Reactions

The functional groups within methyl alpha-methylcinnamate—the carbon-carbon double bond, the ester group, and the aromatic ring—can all undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Reduction Reactions:

Reduction of the C=C Double Bond: Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can selectively reduce the alkene double bond to a single bond, yielding methyl 2-methyl-3-phenylpropanoate, without affecting the ester or the aromatic ring.

Reduction of the Ester Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to a primary alcohol. This reaction would also reduce the C=C double bond, resulting in 2-methyl-3-phenylpropan-1-ol.

Complete Reduction: Under harsh conditions, both the ester and the aromatic ring can be reduced.

Oxidation Reactions:

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup can cleave the C=C double bond, yielding benzaldehyde and a methyl pyruvate (B1213749) derivative.

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the double bond to form an epoxide, resulting in methyl 2-methyl-3-phenyloxirane-2-carboxylate.

Oxidation of the Aromatic Ring: Under very strong oxidizing conditions, the aromatic ring can be oxidized, though this often leads to degradation of the molecule.

Reaction TypeReagentFunctional Group TargetedProduct
Reduction H₂, Pd/CC=C Double BondMethyl 2-methyl-3-phenylpropanoate
Reduction LiAlH₄Ester and C=C Double Bond2-methyl-3-phenylpropan-1-ol
Oxidation O₃, then (CH₃)₂SC=C Double BondBenzaldehyde + Methyl pyruvate
Oxidation m-CPBAC=C Double BondMethyl 2-methyl-3-phenyloxirane-2-carboxylate

Nucleophilic Substitution Reactions

While methyl alpha-methylcinnamate is not a typical substrate for SN1 or SN2 reactions due to the lack of a suitable leaving group on an sp³-hybridized carbon, it can undergo nucleophilic acyl substitution at the ester carbonyl carbon. byjus.com In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the methoxy (B1213986) group (-OCH₃).

The mechanism proceeds via a tetrahedral intermediate. The incoming nucleophile adds to the carbonyl group, breaking the pi bond and forming a tetrahedral species. The original carbonyl pi bond then reforms by eliminating the leaving group, in this case, the methoxide (B1231860) ion. byjus.com

A common example of this reaction is saponification, the base-catalyzed hydrolysis of an ester.

Saponification: Treatment of methyl alpha-methylcinnamate with a strong base, such as sodium hydroxide (B78521) (NaOH), in an aqueous solution will yield sodium alpha-methylcinnamate (the carboxylate salt) and methanol (B129727). Subsequent acidification will protonate the carboxylate to give alpha-methylcinnamic acid.

Another example is transesterification, where one alcohol is swapped for another.

Transesterification: Reacting methyl alpha-methylcinnamate with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst will result in the formation of ethyl alpha-methylcinnamate and methanol.

Polymerization Kinetics and Mechanisms

The presence of a polymerizable carbon-carbon double bond allows methyl alpha-methylcinnamate to act as a monomer in polymerization reactions. Like other vinyl monomers, it can undergo addition polymerization, typically through a free-radical mechanism, to form a long polymer chain.

The free-radical polymerization process consists of three main stages: wikipedia.org

Initiation: A radical initiator (e.g., benzoyl peroxide or AIBN) thermally decomposes to generate free radicals. These radicals then add to the double bond of a monomer molecule, creating a new, larger radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats thousands of times, rapidly increasing the molecular weight of the polymer.

Termination: The growth of polymer chains is halted when two radicals react with each other. This can occur through combination (two chains join to form one longer chain) or disproportionation (one radical abstracts a hydrogen from another, resulting in two terminated chains). wikipedia.org

Homopolymerization: When methyl alpha-methylcinnamate is polymerized by itself, it forms a homopolymer, poly(methyl alpha-methylcinnamate). The resulting polymer's properties would be determined by the bulky phenyl and ester groups attached to the polymer backbone.

Copolymerization: Methyl alpha-methylcinnamate can also be copolymerized with other monomers (e.g., styrene (B11656), methyl acrylate) to create copolymers with tailored properties. vot.pl The kinetics of copolymerization are described by reactivity ratios (r₁ and r₂), which indicate the preference of a growing polymer chain radical to add to its own type of monomer versus the other monomer.

Polymerization TypeDescriptionMonomer(s)Resulting Polymer
Homopolymerization Polymerization of a single type of monomer.Methyl alpha-methylcinnamatePoly(methyl alpha-methylcinnamate)
Copolymerization Polymerization of two or more different monomers.Methyl alpha-methylcinnamate + Monomer XCopolymer with units of both monomers

Influence of Steric Hindrance and Substituent Effects on Polymerization Yield and Dispersity

Specific research on the homopolymerization of methyl alpha-methylcinnamate is not extensively documented in publicly available literature. However, the influence of its key structural features—the α-methyl group and the β-phenyl group—can be inferred from well-established principles of polymer chemistry and studies on analogous α-substituted acrylic esters.

The polymerization of vinyl monomers is highly sensitive to steric and electronic effects. The presence of a substituent at the α-position, such as the methyl group in methyl alpha-methylcinnamate, introduces significant steric hindrance around the reactive double bond. This steric bulk has several predictable consequences for polymerization:

Polymerization Rate: Steric hindrance from the α-methyl group impedes the approach of the propagating radical or ionic center to the monomer. This increases the activation energy for the propagation step, generally leading to a lower rate of polymerization compared to less substituted monomers like methyl acrylate (B77674). Studies on other acrylates with large α-substituents, such as methyl α-(phenoxymethyl)acrylate, have shown that steric effects can suppress the polymerization rate. researchgate.net

Ceiling Temperature (Tc): The polymerization process involves an equilibrium between propagation and depropagation. The steric strain introduced by the α-methyl and β-phenyl groups in the resulting polymer chain lowers the enthalpy of polymerization. This results in a lower ceiling temperature, the temperature above which the polymer is thermodynamically unstable and depropagation dominates. For instance, α-substituted styrenes are known to have low ceiling temperatures. dntb.gov.ua

Molecular Weight and Dispersity: The reduced rate of propagation and the potential for chain transfer reactions, which can be exacerbated by steric hindrance, often result in polymers with lower molecular weights. In radical polymerization, steric effects can also influence termination pathways. The steric hindrance in methyl alkyl diallyl ammonium (B1175870) chloride monomers, for example, has been shown to be a dominant factor in reducing polymerization activity. nih.gov In anionic polymerization of (meth)acrylates, the α-substituent is a critical factor in controlling the stereochemistry (tacticity) of the resulting polymer, which in turn affects its physical properties. cmu.edunih.gov

The electronic effect of the phenyl group in methyl alpha-methylcinnamate also plays a role. It provides resonance stabilization to the propagating radical or anion, which can affect its reactivity. However, in the case of α-substituted monomers, the steric effect is often the dominant factor governing polymerizability. nih.gov

Table 1: Expected Effects of Structural Features on Polymerization of Methyl alpha-methylcinnamate

Structural Feature Effect Influence on Polymerization
α-Methyl Group Steric Hindrance Decreases rate of propagation, lowers ceiling temperature, may lead to lower molecular weight.
β-Phenyl Group Resonance Stabilization Stabilizes the propagating species.
Ester Group Electron-withdrawing Activates the double bond towards nucleophilic attack (in anionic polymerization).

Photochemical Transformations

Methyl alpha-methylcinnamate, as a derivative of cinnamic acid, is expected to be photochemically active, with its reactivity centered on the carbon-carbon double bond conjugated to both a phenyl ring and a carbonyl group. The primary photochemical transformation for such systems is the [2+2] photocycloaddition reaction.

The [2+2] photocycloaddition is a characteristic reaction of cinnamates, where two monomer units react upon photoirradiation to form a cyclobutane (B1203170) ring. bohrium.com This dimerization can lead to various stereoisomers, with the distribution of products depending on the reaction conditions and the structure of the substrate. For methyl cinnamate (B1238496), irradiation typically yields head-to-head dimers like β-truxinate and δ-truxinate. lookchem.com

The reaction proceeds from an electronically excited state of the molecule, usually the triplet state, which is achieved through intersystem crossing after initial excitation to a singlet state. The excited molecule then reacts with a ground-state molecule to form the cyclobutane product. sci-hub.ru

However, the presence of the α-methyl group in methyl alpha-methylcinnamate introduces significant steric hindrance. This steric bulk can be expected to have a profound impact on the [2+2] cycloaddition reaction. For the reaction to occur, two monomer molecules must align in close proximity to allow for the formation of two new carbon-carbon sigma bonds. The α-methyl group would sterically clash with the phenyl and ester groups of the approaching molecule, disfavoring the required transition state geometry. Indeed, studies on the organophotocatalytic [2+2] cycloaddition of various styrenes have shown that α-substituted styrenes can be unreactive under conditions where other styrenes readily dimerize. nih.gov Therefore, it is anticipated that the yield and efficiency of [2+2] photocycloaddition for methyl alpha-methylcinnamate would be significantly lower than that for unsubstituted methyl cinnamate, or the reaction may not proceed at all under typical conditions.

To overcome the limitations of direct photolysis, photocatalysis is often employed for [2+2] cycloadditions. The most common mechanism for cinnamates involves visible-light-mediated triplet sensitization. sci-hub.ruresearchgate.net In this process:

A photocatalyst (PC), typically a transition metal complex like [Ir{dF(CF3)ppy}2(dtb-bpy)]PF6, absorbs visible light and is promoted to an excited singlet state (¹PC*). sci-hub.ru

The excited singlet undergoes efficient intersystem crossing (ISC) to a longer-lived and more stable excited triplet state (³PC*).

The excited photocatalyst transfers its triplet energy to a molecule of the cinnamate substrate (S), promoting it to its triplet state (³S*) while the photocatalyst returns to its ground state (PC).

The excited triplet-state cinnamate (³S*) then reacts with a ground-state cinnamate molecule to form a diradical intermediate, which subsequently collapses to form the cyclobutane ring.

This energy transfer mechanism is highly effective for many cinnamate esters. acs.org Co-catalysts, such as bis(thiourea), have been shown to improve conversion and diastereoselectivity in the photocycloaddition of methyl cinnamate. bohrium.com The proposed mechanism involves the thiourea (B124793) forming hydrogen bonds with the ester carbonyl groups of two substrate molecules, pre-organizing them in a favorable geometry for dimerization and facilitating the triplet energy transfer. bohrium.com

While this mechanism is well-established for cinnamates, its application to methyl alpha-methylcinnamate would still have to contend with the steric hindrance posed by the α-methyl group, which would affect the final cycloaddition step between the excited and ground-state molecules.

Table 2: Key Steps in the Photocatalytic [2+2] Cycloaddition of Cinnamates

Step Process Description
1 Light Absorption Photocatalyst (PC) absorbs a photon: PC + hν → ¹PC*
2 Intersystem Crossing (ISC) The excited singlet photocatalyst converts to a triplet state: ¹PC* → ³PC*
3 Triplet Energy Transfer The triplet photocatalyst excites the cinnamate substrate (S): ³PC* + S → PC + ³S*
4 Dimerization The triplet substrate reacts with a ground-state substrate to form the product: ³S* + S → Cyclobutane

Enzymatic Transformations of Methyl alpha-methylcinnamate

Enzymes, particularly lipases, can be effective catalysts for the transformation of esters under mild conditions. One such transformation applicable to cinnamate esters is enzymatic aminolysis or transamidation.

The synthesis of cinnamamides from methyl cinnamates can be achieved with high efficiency using enzymes. For example, the lipase (B570770) Lipozyme® TL IM has been successfully used to catalyze the ammonolysis reaction between methyl cinnamate derivatives and various amines, such as phenylethylamine, in a continuous-flow microreactor system. mdpi.com

The general mechanism for this enzymatic transamidation is as follows:

The ester substrate (methyl alpha-methylcinnamate) enters the active site of the enzyme.

A nucleophilic residue in the enzyme's active site (e.g., the hydroxyl group of serine) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate and releasing methanol. This results in an acylated enzyme intermediate.

An amine molecule then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acylated enzyme.

A second tetrahedral intermediate is formed, which then collapses to release the amide product and regenerate the free enzyme.

This process is a reversible reaction. mdpi.com The efficiency and viability of this reaction for methyl alpha-methylcinnamate would depend on how well the substrate fits into the active site of the enzyme. The α-methyl group, being directly adjacent to the reaction center (the carbonyl group), could introduce steric hindrance that impedes binding to the enzyme or slows the rate of nucleophilic attack by the amine. This might result in lower reaction yields or require longer reaction times compared to unsubstituted methyl cinnamate. mdpi.com

Structure-Reactivity Relationship Studies

The reactivity of methyl alpha-methylcinnamate is fundamentally governed by the interplay of its structural components: the α-methyl group, the ester functionality, and the β-phenyl group, all conjugated with the C=C double bond.

The most defining feature for its reactivity compared to methyl cinnamate is the α-methyl group. Its influence is a classic example of a structure-reactivity relationship:

In Polymerization: The steric bulk of the α-methyl group is the dominant factor. It hinders the approach of monomers to the growing polymer chain, thus decreasing the rate of polymerization and lowering the ceiling temperature. This relationship is well-documented in the broader class of α-substituted acrylates, where increased steric bulk at the α-position consistently leads to reduced polymerizability. researchgate.net

In Enzymatic Transamidation: The proximity of the α-methyl group to the carbonyl carbon—the site of enzymatic activation and nucleophilic attack—is critical. This steric hindrance can negatively affect the substrate's ability to bind within the constrained active site of an enzyme, thereby reducing the catalytic efficiency of transamidation compared to the sterically less demanding methyl cinnamate. mdpi.com

Derivatization and Analog Synthesis from Methyl Alpha Methylcinnamate

Synthesis of Cinnamamide (B152044) Derivatives

Cinnamamides, derived from cinnamic acids and their esters, are of significant interest due to their potential biological activities, including anti-inflammatory and analgesic properties. researchgate.netmdpi.com The conversion of methyl cinnamates, including the α-methyl derivative, into cinnamamides is a key synthetic transformation.

Biocatalysis has emerged as a green and efficient alternative for chemical synthesis. researchgate.net A highly effective method for producing cinnamamides involves the enzymatic aminolysis of methyl cinnamates catalyzed by Lipozyme® TL IM, an immobilized lipase (B570770). researchgate.netmdpi.com This process, particularly when conducted in continuous-flow microreactors, offers benefits such as short reaction times, mild reaction temperatures, and the use of environmentally friendly catalysts. researchgate.net

The reaction mechanism involves the transfer of the electronic part on the α-carbon to oxygen, followed by a proton transfer from an amine cation to the methoxy (B1213986) group, which then leaves as methanol (B129727) to form the final amide product. mdpi.com The efficiency of this biocatalytic reaction is influenced by several parameters, including temperature, solvent, and substrate ratio. mdpi.com An increase in temperature can enhance the rate of diffusion by lowering system viscosity, leading to more efficient collisions between the enzyme and substrate. mdpi.com

Table 1: Effect of Methyl Cinnamate (B1238496) Derivatives on Biocatalytic Synthesis of Cinnamamides

Methyl Cinnamate DerivativeAmineConversion (%)
Methyl cinnamatePhenylethylamine85.4
Methyl 4-chlorocinnamatePhenylethylamine91.3
Methyl 4-methoxycinnamatePhenylethylamine88.2
Methyl 3,4-dimethoxycinnamatePhenylethylamine82.6

This table is based on data from a study on the synthesis of cinnamamides using Lipozyme® TL IM in continuous-flow microreactors, with a reaction time of approximately 40 minutes at 45 °C. researchgate.netmdpi.com

The synthesis of cinnamamides from methyl cinnamates has been successfully demonstrated using phenylethylamines. researchgate.netmdpi.com The use of an excess of the amine substrate can shift the thermodynamic equilibrium of the reversible amidation reaction in favor of the N-phenethylcinnamamide product. mdpi.com Furthermore, maintaining a lower concentration of the methyl cinnamate substrate can effectively inhibit potential side-reactions, such as an aza-Michael addition across the C=C double bond. mdpi.com The 2-phenethylamine motif is a significant scaffold in medicinal chemistry, found in numerous natural compounds and synthetic ligands that target a wide range of biological receptors. nih.gov

Design and Synthesis of Liquid Crystalline α-Methylcinnamates

Cinnamate esters are well-established building blocks for liquid crystalline materials. ias.ac.in The introduction of an α-methyl group onto the cinnamate structure has been investigated to understand its influence on mesomorphic properties. These investigations are crucial for designing molecules that exhibit specific liquid crystal phases, such as the smectic A (SmA) phase, which has applications in advanced display devices. ias.ac.in

Research into homologous series of α-methylcinnamates has provided insight into the relationship between molecular structure and the resulting mesophase. In one study, a series of methoxyethyl trans-4(4′-n-alkoxybenzoyloxy)-α-methylcinnamates was synthesized. ias.ac.in The synthesis involved condensing various 4-n-alkoxybenzoyl chlorides with methoxyethyl trans-4-hydroxy-α-methylcinnamate. ias.ac.in

It was observed that the presence of the α-methyl group on the cinnamoyl linkage adversely affects the thermal stability of the mesophase. ias.ac.in However, the study successfully produced liquid crystalline compounds that exhibit a smectic A phase at ambient temperatures. ias.ac.in For this specific series, mesogenic behavior was dependent on the length of the n-alkoxy chain; members with shorter chains (n-hexyl and below) were non-mesogenic, while the n-heptyloxy derivative showed a monotropic SmA phase, and longer-chain derivatives exhibited an enantiotropic SmA phase. ias.ac.in All homologues in this series were also found to exhibit fluorescence, with an excitation peak at 345 nm and an emission peak at 402 nm. ias.ac.in

Table 2: Transition Temperatures of Methoxyethyl trans-4(4′-n-alkoxybenzoyloxy)-α-methylcinnamates

n-Alkyl GroupTransitionTemperature (°C)
HeptylCrystal → Isotropic68.0
Isotropic → Smectic A(65.0)
OctylCrystal → Smectic A65.0
Smectic A → Isotropic72.0
DecylCrystal → Smectic A69.0
Smectic A → Isotropic81.0
DodecylCrystal → Smectic A74.0
Smectic A → Isotropic85.0
TetradecylCrystal → Smectic A78.0
Smectic A → Isotropic87.0
HexadecylCrystal → Smectic A81.0
Smectic A → Isotropic88.0

Values in parentheses indicate a monotropic transition observed on cooling. This table is adapted from research on a homologous series of α-methylcinnamates. ias.ac.in

Chemical Derivatization for Analytical Enhancement

Chemical derivatization is a process used to modify a compound to make it more suitable for analysis by a specific technique, such as High-Performance Liquid Chromatography (HPLC). journalajacr.comresearchgate.net This is often necessary when the target analyte lacks a structural feature, like a strong chromophore or fluorophore, that allows for sensitive detection. libretexts.org The process involves reacting a specific functional group on the analyte with a derivatizing agent to add the desired property. sdiarticle4.com

For HPLC analysis with UV-Visible or fluorescence detectors, derivatization aims to attach a chromophore (a group that absorbs light) or a fluorophore (a group that fluoresces) to the analyte. journalajacr.comresearchgate.net This chemical modification can significantly enhance detection sensitivity and selectivity. science.gov The derivatization can be performed either before the sample is injected into the HPLC system (pre-column) or after the components have been separated on the column but before they reach the detector (post-column). sdiarticle4.com

While methyl alpha-methylcinnamate itself has some UV absorbance due to its aromatic ring and conjugated system, its sensitivity might be insufficient for trace-level analysis. To enhance its detectability, it could first be hydrolyzed to α-methylcinnamic acid or converted to an amide derivative (as described in section 5.1). The resulting carboxylic acid or amine functional group can then be reacted with a suitable derivatizing agent.

Table 3: Common Derivatizing Reagents for HPLC and Their Target Functional Groups

Derivatizing AgentAbbreviationTarget Functional GroupDetection Method
1-Fluoro-2,4-dinitrobenzeneFDNBPrimary & Secondary AminesUV-Visible
Benzoyl chloride-Primary & Secondary AminesUV-Visible
o-PhthalaldehydeOPAPrimary AminesFluorescence
Fluorescamine-Primary AminesFluorescence
1-Dimethylaminonaphthalene-5-sulfonyl chlorideDNS-ClPrimary & Secondary AminesFluorescence
9-Fluorenylmethyl chloroformateFMOC-ClPrimary & Secondary AminesFluorescence

This table lists common reagents used to introduce chromophores or fluorophores onto molecules for enhanced HPLC detection. journalajacr.comlibretexts.orgsdiarticle4.com

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Biological and Biochemical Interaction Mechanisms of Methyl Alpha Methylcinnamate

Anti-Adipogenic Activity Mechanisms

The compound demonstrates notable anti-adipogenic properties, primarily by interfering with the signaling cascades and transcriptional machinery that govern the differentiation of preadipocytes into mature fat cells.

Methyl cinnamate (B1238496) has been shown to inhibit the differentiation of 3T3-L1 preadipocytes by activating the Ca²⁺/calmodulin-dependent protein kinase kinase 2 (CaMKK2)–AMP-activated protein kinase (AMPK) signaling pathway. Studies indicate that the compound stimulates the expression of both CaMKK2 and phosphorylated AMPK during adipogenesis. The AMPK pathway is a critical regulator of cellular energy metabolism, and its activation is known to suppress anabolic processes like fatty acid synthesis, thereby inhibiting the accumulation of lipids in cells. Molecular docking studies further suggest that methyl cinnamate may directly interact with AMPK, leading to its phosphorylation and subsequent activation, which helps to alleviate intracellular triglyceride accumulation.

A key outcome of AMPK activation by methyl cinnamate is the subsequent suppression of critical adipogenic transcription factors. The compound markedly downregulates the expression of sterol regulatory element-binding protein-1 (SREBP-1), peroxisome proliferator-activated receptor γ (PPARγ), and CCAAT/enhancer-binding protein α (C/EBPα). These transcription factors are considered master regulators of adipogenesis, orchestrating the expression of genes necessary for fat cell development and lipid storage. By inhibiting the expression and transcriptional activity of PPARγ and other key factors, methyl cinnamate effectively halts the adipogenic program, leading to a significant reduction in triglyceride accumulation in preadipocytes.

Target Pathway/FactorObserved Effect of Methyl alpha-methylcinnamateReference
CaMKK2–AMPK Pathway
CaMKK2 ExpressionStimulated/Increased
AMPK PhosphorylationStimulated/Increased
Adipogenic Transcription Factors
PPARγ ExpressionDownregulated/Suppressed
SREBP-1 ExpressionDownregulated/Suppressed
C/EBPα ExpressionDownregulated/Suppressed

Antimicrobial and Antifungal Action Mechanisms

Methyl alpha-methylcinnamate and related compounds exhibit broad-spectrum antimicrobial and antifungal activities, attributed to mechanisms that compromise cellular integrity and function.

One proposed mechanism for the antimicrobial action of methyl cinnamate involves increasing the target cell's vulnerability to oxidative stress. Research conducted on rat thymocytes demonstrated that the compound could potentiate the cytotoxic effects of oxidative stress induced by hydrogen peroxide, leading to an acceleration of the cell death process. researchgate.net While this study was not performed on microbial cells, it suggests a potential mechanism where the compound could disrupt the delicate balance of reactive oxygen species (ROS) within a cell. In microbes, an imbalance between ROS production and detoxification can lead to significant damage to proteins, lipids, and nucleic acids, ultimately causing cell death. researchgate.net

Methyl alpha-methylcinnamate and its analogs interfere with essential microbial enzyme activities, disrupting critical cellular processes. A primary target in fungi is the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting enzymes in this pathway, the compound disrupts membrane integrity and function, leading to fungal cell death. nih.gov Additionally, methyl cinnamate is recognized as a tyrosinase inhibitor. While tyrosinase is involved in various biological processes, its inhibition can interfere with microbial functions, although this is a less characterized aspect of its antimicrobial action.

Microbial TargetOrganism(s)Minimum Inhibitory Concentration (MIC)Reference
Saccharomyces cerevisiaeFungus1.25 µg/µL
Candida albicansFungus789.19 µM nih.gov
Candida lipolyticaFungus1.25 µg/µL
Microsporum canisFungus1.25 µg/µL
Bacillus subtilisBacterium2 mg/mL cabidigitallibrary.org
Bacillus cereusBacterium5.00 µg/µL

Anti-inflammatory Effects and Associated Mechanisms

The compound possesses significant anti-inflammatory properties, which are mediated through the modulation of several key signaling pathways and the suppression of pro-inflammatory mediators.

Studies have shown that methyl cinnamate can protect against inflammation-induced tissue injury by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the cellular antioxidant response. nih.gov Activation of this pathway by methyl cinnamate leads to an increase in antioxidant enzymes such as catalase, glutathione (B108866), and superoxide (B77818) dismutase, thereby attenuating oxidative stress. nih.gov

Furthermore, methyl cinnamate effectively mitigates the production of pro-inflammatory cytokines. Research has demonstrated a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This suppression is also linked to the downregulation of messenger RNA (mRNA) for key inflammatory enzymes like cyclo-oxygenase-2 (Cox2) and nitric oxide synthase 2 (Nos2). nih.gov The compound has also been observed to suppress the activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, which are crucial signaling molecules in the inflammatory cascade.

Inflammatory Mediator/PathwayObserved Effect of Methyl alpha-methylcinnamateReference
Signaling Pathways
Nrf2 PathwayUpregulated/Activated nih.gov
MAPK (ERK1/2, JNK, p38)Suppressed/Inhibited
Pro-inflammatory Cytokines
TNF-αMitigated/Reduced nih.gov
IL-1βMitigated/Reduced nih.gov
IL-6Mitigated/Reduced nih.gov
Inflammatory Enzymes (mRNA)
Cox2Suppressed nih.gov
Nos2Suppressed nih.gov
Antioxidant Enzymes
CatalaseIncreased nih.gov
GlutathioneIncreased nih.gov
Superoxide DismutaseIncreased nih.gov

Upregulation of the Nrf2 Pathway

Methyl cinnamate has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. oup.comnih.gov In studies investigating its protective effects against acetaminophen-induced liver injury, pretreatment with methyl cinnamate led to a significant upregulation of hepatic Nrf2. oup.comnih.gov The activation of Nrf2 is a key step in orchestrating a robust antioxidant response, as it controls the expression of a wide array of genes that encode for detoxifying enzymes and antioxidant proteins. oup.comnih.gov This upregulation suggests that a primary mechanism of methyl cinnamate's protective action is through the enhancement of the cell's own defense systems against molecular damage. oup.comnih.gov

Attenuation of Inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

Research has demonstrated that methyl cinnamate possesses potent anti-inflammatory properties by significantly mitigating the levels of key pro-inflammatory cytokines. oup.comnih.gov In a model of chemically-induced hepatotoxicity, treatment with methyl cinnamate successfully reduced the gene expression and concentration of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). oup.comnih.gov Another study confirmed that methyl cinnamate can suppress the expression of TNF-α mRNA induced by lipopolysaccharides. nih.gov By downregulating these critical mediators of the inflammatory response, methyl cinnamate helps to control inflammation at the molecular level. oup.comnih.gov

Table 1: Effect of Methyl Cinnamate on Pro-Inflammatory Cytokines

Cytokine Observed Effect Research Context
IL-1β Mitigated levels Acetaminophen-induced hepatotoxicity oup.comnih.gov
IL-6 Mitigated levels Acetaminophen-induced hepatotoxicity oup.comnih.gov
TNF-α Mitigated levels / Suppressed mRNA expression Acetaminophen-induced hepatotoxicity oup.comnih.govnih.gov

Antioxidant Activity Mechanisms

Enhancement of Endogenous Antioxidant Enzymes (e.g., Catalase, Glutathione, Superoxide Dismutase)

The antioxidant activity of methyl cinnamate is further characterized by its ability to bolster the body's endogenous antioxidant enzyme defenses. Studies have shown that methyl cinnamate treatment can significantly increase the activity of crucial antioxidant enzymes, including catalase, glutathione, and superoxide dismutase. oup.comnih.gov These enzymes are vital for neutralizing harmful reactive oxygen species (ROS). Superoxide dismutase converts superoxide radicals into hydrogen peroxide, which is then broken down into water and oxygen by catalase and glutathione peroxidase, thus preventing cellular damage. oup.comnih.gov

Reduction of Oxidative Stress Markers (e.g., Malondialdehyde, Nitric Oxide)

Consistent with its ability to enhance antioxidant enzymes, methyl cinnamate has been found to reduce key markers of oxidative stress. In models of liver injury, its administration led to a significant decrease in the levels of malondialdehyde (MDA) and nitric oxide (NO). oup.comnih.gov Malondialdehyde is a well-known product of lipid peroxidation and serves as a reliable indicator of oxidative damage to cell membranes. oup.comnih.gov Nitric oxide, while important for signaling, can contribute to oxidative damage at high levels. oup.comnih.gov The reduction of these markers provides direct evidence of methyl cinnamate's capacity to attenuate oxidative stress. oup.comnih.gov

Table 2: Impact of Methyl Cinnamate on Oxidative Stress Parameters

Parameter Type Observed Effect
Catalase Endogenous Antioxidant Enzyme Increased activity oup.comnih.gov
Glutathione Endogenous Antioxidant Enzyme Increased levels oup.comnih.gov
Superoxide Dismutase Endogenous Antioxidant Enzyme Increased activity oup.comnih.gov
Malondialdehyde Oxidative Stress Marker Reduced levels oup.comnih.gov
Nitric Oxide Oxidative Stress Marker Reduced levels oup.comnih.gov

Interactions with Pre-Osteoblast Cells

Mechanistic Studies of Cell Survival and Apoptosis Induction Pathways (e.g., PARP, Caspase-3 Cleavage)

In the context of bone cell biology, studies on pre-osteoblast cells (MC3T3-E1) have revealed that (E)-methyl-cinnamate, a closely related compound, influences cell fate by inducing apoptosis, or programmed cell death. mdpi.comnih.gov This process is mediated through the activation of key proteins in the apoptotic signaling cascade. mdpi.comnih.gov

Research shows that the compound triggers the activation of caspase-3, an essential executioner caspase in the apoptotic process. nih.gov Activated caspase-3 then proceeds to cleave various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. mdpi.comnih.gov The cleavage of PARP is a hallmark of apoptosis, preventing DNA repair and facilitating the dismantling of the cell. mdpi.comnih.gov Furthermore, the compound was found to downregulate anti-apoptotic proteins such as Survivin and Bcl-2, further promoting the apoptotic pathway. nih.gov These findings indicate a direct role in modulating cell survival and inducing apoptosis in pre-osteoblasts through the caspase-3/PARP signaling pathway. mdpi.comnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
Methyl alpha-methylcinnamate
(E)-methyl-cinnamate
Methyl cinnamate
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Tumor Necrosis Factor-alpha (TNF-α)
Catalase
Glutathione
Superoxide Dismutase
Malondialdehyde
Nitric Oxide
Poly (ADP-ribose) polymerase (PARP)
Caspase-3
Bcl-2
Survivin
Acetaminophen

Modulation of Cell Migration and Differentiation

(E)-methyl-cinnamate (EMC) demonstrates significant pharmacological effects on the migration and differentiation of pre-osteoblast MC3T3-E1 cells. nih.gov Research indicates that EMC suppresses the cell migration rate in these pre-osteoblasts. nih.gov Furthermore, it actively inhibits the osteoblast differentiation process. nih.govmdpi.com This inhibitory effect on differentiation was confirmed through alkaline phosphatase (ALP) staining and activity assays, which are key markers for osteogenic activity. nih.gov These findings establish that EMC plays a biological role in modulating critical functions of pre-osteoblasts, such as their ability to migrate and differentiate, which are essential processes in bone formation and repair. nih.gov

Impact on Mitogen-Activated Protein Kinases (MAPKs) Signaling (e.g., ERK1/2, JNK, p38)

Methyl cinnamate (MC) has been shown to exert its effects by directly intervening in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govnih.gov This pathway, which includes key proteins like ERK1/2, JNK, and p38, is crucial for regulating cellular processes such as inflammation and cell proliferation. nih.govnih.gov

In studies involving dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, treatment with MC was found to relieve symptoms by inhibiting this pathway. nih.govnih.gov Western blot analysis of colon tissues from these mice revealed that the phosphorylation of the p38 protein was markedly reduced following MC treatment. nih.govsemanticscholar.org Further investigation using RAW 264.7 macrophage cells showed that MC significantly decreased the phosphorylation levels of all three major MAPK proteins: p38, JNK, and ERK. nih.govsemanticscholar.org Similarly, in pre-osteoblast MC3T3-E1 cells, EMC has been observed to decrease the activation of MAPKs. nih.gov This collective evidence indicates that the mechanism of action for methyl cinnamate involves the down-regulation of the MAPK signaling cascade. nih.gov

Enzyme Inhibition Mechanisms (e.g., Tyrosinase)

Methyl trans-cinnamate is a potent inhibitor of mushroom tyrosinase, a key enzyme responsible for browning in food products. nih.govresearchgate.net It effectively inhibits both the monophenolase and diphenolase activities of the enzyme. nih.gov For its effect on monophenolase activity, a concentration of 2.5 mM of methyl trans-cinnamate was shown to lengthen the lag time of the enzymatic reaction from 32 to 160 seconds and reduce the steady-state activity by approximately 65%. nih.gov The IC₅₀ value for this inhibition was determined to be 1.25 mM. nih.gov

The inhibition of the diphenolase activity follows a reversible and noncompetitive mechanism. nih.gov A noncompetitive inhibitor is one that binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. nih.govmdpi.com The IC₅₀ value for the inhibition of diphenolase activity was 1.62 mM, with the inhibition constant (Kᵢ) determined to be 1.60 mM. nih.govresearchgate.net

Vasorelaxant Mechanisms (e.g., Inhibition of Plasmalemmal Ca²⁺ Influx)

The E-isomer of methyl cinnamate (E-MC) induces vasorelaxant effects primarily through an endothelium-independent mechanism. nih.gov This relaxation does not rely on the nitric oxide pathway, as the effects remained unchanged after treatment with N(G)-nitro-l-arginine methyl ester. nih.gov The primary mechanism appears to be the inhibition of plasmalemmal Ca²⁺ influx through voltage-dependent Ca²⁺ channels. nih.gov

In isolated rat aortic rings pre-contracted with phenylephrine, E-MC caused a concentration-dependent relaxation with an IC₅₀ value of 877.6 μmol/L. nih.gov This effect persisted even after the removal of the vascular endothelium (IC₅₀ of 725.5 μmol/L). nih.gov The compound demonstrated greater potency in relaxing K⁺-induced contractions in mesenteric artery preparations (IC₅₀ of 314.5 μmol/L) compared to aortic preparations (IC₅₀ of 1144.7 μmol/L), further supporting its action on voltage-operated calcium channels. nih.gov

Phytotoxicity and Herbicidal Action Mechanisms

Methyl cinnamate exhibits significant phytotoxic properties, positioning it as a potential bioherbicide. Its action involves interference with key plant enzymes and the physical inhibition of seedling development. researchgate.net

The herbicidal action of methyl cinnamate is linked to its ability to inhibit crucial plant enzymes involved in growth and stress response. researchgate.net Studies have shown that it significantly reduces the activity of guaiacol (B22219) peroxidase, an enzyme involved in various physiological processes, including defense against stress. researchgate.netnih.gov The activity of this enzyme was reduced by 85% in lettuce (Lactuca sativa) and by 57% in rigid ryegrass (Lolium rigidum). researchgate.net Additionally, methyl cinnamate was found to decrease the activity of α-amylase, an enzyme essential for breaking down starch to provide energy for germination, by 6% in L. rigidum. researchgate.net

Methyl cinnamate acts as a seedling growth inhibitor, interfering with the normal development of new plants in the soil. researchgate.netumn.edu Its phytotoxicity manifests as a pronounced inhibition of early stem and radicle (embryonic root) growth, particularly in species with small seeds. researchgate.net In the dicotyledonous lettuce, methyl cinnamate inhibited early stem growth by 60% and radicle growth by 89%. researchgate.net For the monocotyledonous rigid ryegrass (L. rigidum), the inhibition was even more significant, with a 76% reduction in stem growth and an 87% reduction in radicle growth. researchgate.net Notably, wheat (Triticum aestivum), a plant with a larger seed size, was not affected by the phytotoxin, suggesting a degree of selectivity in its herbicidal action. researchgate.net

Environmental Fate and Biotransformation of Methyl Alpha Methylcinnamate

Pathways of Environmental Degradation

The environmental degradation of Methyl alpha-methylcinnamate is anticipated to proceed through several key pathways, primarily driven by microbial and photochemical processes. The ester linkage and the unsaturated side chain are likely points of initial attack.

A probable primary degradation step is the hydrolysis of the ester bond, catalyzed by microbial esterases, to yield methanol (B129727) and alpha-methylcinnamic acid. This acid can then undergo further degradation. Based on studies of similar compounds, the degradation of the alpha-methylcinnamic acid moiety may proceed through beta-oxidation of the side chain, hydroxylation of the aromatic ring, and subsequent ring cleavage.

Another potential pathway involves the reduction of the double bond in the propenoic acid side chain, leading to the formation of methyl 3-phenylbutanoate. This saturated ester could then be hydrolyzed and further metabolized.

Biotransformation Processes (e.g., Microbial Metabolism)

Microbial metabolism is a significant driver of the biotransformation of organic compounds in the environment. While specific studies on Methyl alpha-methylcinnamate are not extensively documented, the metabolic pathways for cinnamic acid have been investigated in various microorganisms, offering insights into potential biotransformation routes.

Bacteria such as Stenotrophomonas sp. have been shown to degrade cinnamic acid. The proposed pathway involves the reduction of the side chain to form 3-phenylpropionic acid, followed by hydroxylation of the phenyl ring to produce 3-(4-hydroxyphenyl) propionic acid and subsequently 4-hydroxybenzoic acid. The aromatic ring is then cleaved, typically via protocatechuic acid, entering central metabolic pathways. It is plausible that Methyl alpha-methylcinnamate, after initial hydrolysis to alpha-methylcinnamic acid, could follow a similar degradation sequence.

Fungal species are also known to metabolize cinnamic acid derivatives, often through hydroxylation and demethylation reactions. The presence of the alpha-methyl group in Methyl alpha-methylcinnamate might influence the rate and regioselectivity of these enzymatic reactions compared to unsubstituted cinnamates.

Table 1: Potential Microbial Biotransformation Pathways of Methyl alpha-methylcinnamate

Transformation StepIntermediate CompoundPotential Microbial Enzymes
Ester Hydrolysisalpha-Methylcinnamic acid and MethanolEsterases
Side Chain ReductionMethyl 3-phenylbutanoateReductases
Aromatic Ring HydroxylationMethyl alpha-(hydroxyphenyl)cinnamateHydroxylases, Monooxygenases
Ring CleavageVarious aliphatic acidsDioxygenases

Photodegradation Studies

Photodegradation is a key abiotic process that can contribute to the transformation of organic compounds in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. For compounds containing a carbon-carbon double bond, such as Methyl alpha-methylcinnamate, a primary photochemical reaction is trans-cis isomerization.

Studies on other cinnamate (B1238496) derivatives used as UV filters in sunscreens have shown that the trans (E) isomer can be converted to the cis (Z) isomer upon exposure to UV radiation. This isomerization can alter the physical, chemical, and biological properties of the compound, potentially affecting its subsequent degradation and bioavailability. While the trans isomer is generally more stable, the formation of the cis isomer in the environment is a significant transformation pathway. The efficiency of this photoisomerization can be influenced by the substitution pattern on the phenyl ring and the nature of the ester group.

Further photodegradation could involve radical-initiated reactions leading to the oxidation and cleavage of the molecule. The aromatic ring and the double bond are susceptible to attack by photochemically generated reactive oxygen species, such as hydroxyl radicals.

Analysis of Degradation Products and Their Chemical Transformations

The identification of degradation products is essential for a complete understanding of the environmental fate of Methyl alpha-methylcinnamate. Based on the degradation pathways discussed, a number of potential transformation products can be predicted.

Table 2: Predicted Degradation Products of Methyl alpha-methylcinnamate and Their Likely Origin

Degradation ProductPotential Formation Pathway
alpha-Methylcinnamic acidMicrobial hydrolysis of the ester bond.
MethanolMicrobial hydrolysis of the ester bond.
Methyl 3-phenylbutanoateMicrobial reduction of the side chain double bond.
cis-Methyl alpha-methylcinnamatePhotochemical trans-cis isomerization.
Hydroxylated derivativesMicrobial or photochemical hydroxylation of the aromatic ring.
Benzoic acid derivativesFurther microbial degradation of the side chain and aromatic ring.

The chemical transformations of these degradation products would follow known metabolic and environmental chemistry principles. For instance, alpha-methylcinnamic acid and its hydroxylated derivatives would likely undergo further microbial degradation, ultimately leading to mineralization (conversion to CO2 and water) or incorporation into microbial biomass. Methanol is readily biodegradable. The cis isomer formed through photodegradation may have different rates of microbial uptake and degradation compared to the trans isomer. The formation of more polar hydroxylated and carboxylated derivatives would increase the water solubility of the initial compound, affecting its partitioning in the environment.

Advanced Analytical Methodologies for Detection and Quantification of Methyl Alpha Methylcinnamate in Complex Chemical and Biological Matrices

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of Methyl alpha-methylcinnamate, providing the necessary separation from matrix interferences and closely related compounds. Gas and liquid chromatography are the principal techniques utilized, each offering distinct advantages depending on the analytical requirements.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like Methyl alpha-methylcinnamate. The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. 6-napse.com

Flame Ionization Detection (FID) provides a robust and sensitive method for quantifying organic compounds. 6-napse.com As the separated analyte elutes from the column and is combusted in a hydrogen-air flame, it produces ions that generate a current proportional to the amount of carbon atoms present. This makes FID a reliable quantitative detector, though it does not provide structural information. 6-napse.comnih.gov

Mass Spectrometry (MS) , when coupled with GC, is a powerful tool for both identification and quantification. 6-napse.com As analytes elute from the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint. 6-napse.com Analysis of the closely related compound, methyl trans-cinnamate, by GC-MS has shown a molecular weight of 162.1 g/mol , which is used for its identification. researchgate.net This combination of techniques allows for the definitive identification of unknown components and the quantification of target substances, even at trace levels. 6-napse.com The simultaneous use of both FID and MS detectors can be advantageous; the FID offers a wide dynamic range for quantification, while the MS provides reliable structural information for confirmation. nih.govijastnet.com

ParameterTypical GC-MS/FID Conditions for Cinnamate (B1238496) Esters
Column HP-5-MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness nih.gov
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min) nih.gov
Injector Programmed Temperature Vaporizing (PTV) or Split/Splitless
Oven Program Temperature gradient optimized to separate target analyte from matrix
FID Detector Temperature: 300°C; Hydrogen/Air Flow: 40/370 mL/min nih.gov
MS Detector Ionization Mode: Electron Ionization (EI); Mass Range: Scan m/z 50-550

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. nih.gov It is particularly suitable for compounds that are not sufficiently volatile for GC analysis.

UV-Vis and Diode Array Detectors (DAD) are common detectors for HPLC that measure the absorbance of light by the analyte. measurlabs.com Because Methyl alpha-methylcinnamate possesses a chromophore (the aromatic ring and conjugated double bond system), it absorbs UV light, making this a suitable detection method. nih.gov A standard UV-Vis detector measures absorbance at a single or a few pre-selected wavelengths, whereas a Diode Array Detector (DAD) can measure the absorbance across a wide spectrum of wavelengths simultaneously. measurlabs.compan.olsztyn.pl This provides a complete UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment. pan.olsztyn.pl

The selection of an optimal wavelength is crucial for sensitivity. This is determined by analyzing the compound's UV-Vis spectrum and choosing the wavelength of maximum absorbance (λmax). upb.ro

The choice of stationary phase is critical for achieving the desired separation. While standard C18 columns are widely used in reversed-phase HPLC, phenyl-bonded columns offer unique selectivity for aromatic compounds like Methyl alpha-methylcinnamate. uhplcs.com

Phenyl columns have phenyl functional groups bonded to the silica (B1680970) support. uhplcs.com This chemistry allows for multiple interaction mechanisms:

Hydrophobic Interactions: Similar to C18 columns.

π-π Interactions: A key advantage for aromatic analytes. The electron-rich phenyl rings of the stationary phase can interact with the π-electron system of Methyl alpha-methylcinnamate, providing enhanced retention and selectivity compared to purely aliphatic phases like C8 or C18. uhplcs.comchromatographyonline.com

Dipole-dipole and Hydrogen Bonding: These weak electrostatic interactions also contribute to the separation mechanism. chromatographyonline.com

This alternative selectivity makes phenyl columns an excellent choice for method development, especially when standard reversed-phase columns fail to provide adequate resolution for aromatic or unsaturated compounds. uhplcs.comchromatographyonline.com

Column TypePrimary Interaction Mechanism with Methyl alpha-methylcinnamateKey Advantage
C18 (Octadecyl) HydrophobicGeneral purpose, strong retention for nonpolar compounds
Phenyl Hydrophobic, π-π Interactions chromatographyonline.comEnhanced selectivity for aromatic and unsaturated compounds chromatographyonline.com

In reversed-phase HPLC, the mobile phase typically consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent. youtube.com The ratio of these components is adjusted to control the retention and separation of analytes.

Organic Solvents: The most common organic solvents are acetonitrile and methanol (B129727). chromatographyonline.com Acetonitrile generally has a stronger elution strength than methanol. chromatographyonline.com The choice of solvent can alter the selectivity of the separation.

Aqueous Phase and pH Control: For neutral compounds like Methyl alpha-methylcinnamate, pH control is less critical than for ionizable analytes. youtube.com However, adding an acid like phosphoric acid or formic acid to the mobile phase is common practice. sielc.com This can improve peak shape by suppressing the ionization of any free silanol groups on the silica-based column packing. A typical mobile phase for the related methyl cinnamate consists of acetonitrile, water, and phosphoric acid. sielc.com

Isocratic vs. Gradient Elution: An isocratic elution uses a constant mobile phase composition throughout the run. A gradient elution involves changing the proportion of the organic solvent over time, which is useful for separating complex mixtures with a wide range of polarities. youtube.com

Method development often begins with a "scouting" gradient to determine the approximate organic solvent percentage needed to elute the compound, followed by optimization of isocratic or gradient conditions to achieve the desired resolution. researchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique that is highly effective for monitoring the progress of chemical reactions, such as the synthesis of Methyl alpha-methylcinnamate. fishersci.comnsf.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. rochester.edu

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica gel). The plate is then developed in a chamber containing a suitable solvent system (mobile phase). rochester.edu The separation occurs as the mobile phase moves up the plate by capillary action, and components travel at different rates based on their affinity for the stationary phase and solubility in the mobile phase.

For monitoring a reaction:

Spotting: Three lanes are typically spotted on the plate: the starting material, a "cospot" (a mix of starting material and the reaction mixture), and the reaction mixture itself. rochester.edu

Development: The plate is placed in a chamber with an appropriate solvent system, such as a mixture of hexane and ethyl acetate. researchgate.net

Visualization: After development, the spots are visualized, commonly under a UV lamp, as aromatic compounds like Methyl alpha-methylcinnamate are UV-active. rochester.edu

The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. rochester.edu The relative positions of the spots are described by the retention factor (Rf), which can be used to identify components. For instance, in one purification, methyl cinnamate had an Rf value of 0.48 using a chloroform (B151607)/hexane (70:30) mobile phase. core.ac.uk

Sample Preparation and Extraction Methodologies

Before chromatographic analysis, samples must be prepared to isolate Methyl alpha-methylcinnamate from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. chromatographyonline.com The choice of technique depends on the nature of the sample matrix (e.g., cosmetic cream, aqueous solution, biological tissue).

Common objectives of sample preparation include:

Making the sample compatible with the analytical instrument. chromatographyonline.com

Removing interfering substances. chromatographyonline.com

Pre-concentrating the analyte to improve sensitivity. chromatographyonline.com

For complex matrices, various extraction techniques can be employed:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and the analyte of interest is then eluted with a small volume of a suitable solvent. Mixed-mode SPE can provide enhanced selectivity. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, widely used in pesticide residue analysis, involves an extraction and cleanup step. It is effective for isolating analytes from complex matrices like food and has been applied to fish and shellfish samples. nih.gov

Fabric Phase Sorptive Extraction (FPSE): A modern technique that uses a flexible fabric substrate coated with a sorbent to extract analytes directly from a sample, offering high efficiency and reusability. chromatographyonline.com

Applications of Methyl Alpha Methylcinnamate in Specialized Chemical Syntheses and Materials Science Research

Role as a Monomer in Polymer Chemistry

Methyl alpha-methylcinnamate's utility as a monomer is a focal point of research, particularly in the creation of polymers with unique properties stemming from their aromatic side chains and potential bio-based origins.

Homopolymers synthesized from cinnamic monomers, such as methyl alpha-methylcinnamate, are of interest as they possess a structure that combines features of both polystyrene and polyacrylates. These polymers can be challenging to synthesize using traditional radical polymerization methods due to steric hindrance and electron delocalization. However, techniques like group-transfer polymerization (GTP) have been successfully employed. Research has demonstrated that homopolymers of these cinnamic monomers can be synthesized with controlled polymer backbones and molecular weights reaching approximately 18,100 g mol⁻¹. These resulting acrylic resins exhibit high heat resistance, comparable to that of some engineering plastics, opening avenues for the production of high-performance polymer materials. dntb.gov.uaresearchgate.net

Cinnamic monomers, derivable from biomass, are valuable precursors for creating innovative bio-based polymer materials. The polymerization of these monomers leads to polymers that incorporate both polystyrene-like and polyacrylate-like structures. This dual characteristic makes them promising candidates for sustainable plastics. The development of efficient polymerization techniques for these monomers is a key step in harnessing their potential to produce high-performance, bio-based polymers. dntb.gov.uaresearchgate.net Polysaccharides like starch and cellulose (B213188) are also being explored as abundant, biodegradable, and renewable alternatives to petrochemical polymers for applications such as marine-degradable plastics. researchgate.net

Intermediate in Fine Chemical Synthesis

Beyond polymerization, methyl alpha-methylcinnamate serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the realm of fine chemicals.

Methyl alpha-methylcinnamate is a key starting material for the synthesis of various cinnamamide (B152044) derivatives. Cinnamamides are a class of compounds with recognized therapeutic potential, exhibiting properties such as neuroprotective, anti-microbial, and anti-inflammatory effects. A highly efficient method for synthesizing cinnamamides involves the enzymatic aminolysis of methyl cinnamates with phenylethylamines, which can be catalyzed by enzymes like Lipozyme® TL IM in continuous-flow microreactors. This process allows for the creation of advanced cinnamamide structures, with the phenolic hydroxyl group on the benzene (B151609) ring often enhancing the biological activity of the resulting molecule. mdpi.com

Contributions to Liquid Crystal Research

The rigid, rod-like structure inherent in the cinnamate (B1238496) core makes methyl alpha-methylcinnamate and its derivatives suitable for the synthesis of liquid crystalline materials.

Researchers have successfully synthesized new mesogenic homologous series of α-methylcinnamates. In one study, this was achieved by condensing various 4-n-alkoxybenzoyl chlorides with methoxyethyl trans-4-hydroxy-α-methylcinnamate. The resulting homologous series exhibited interesting mesogenic properties. While the first six members of the series were non-mesogenic, the n-heptyloxy derivative showed a monotropic smectic A phase. Subsequent members of the series displayed an enantiotropic smectic A mesophase. The presence of the α-methyl group on the cinnamoyl linkage was found to adversely affect the thermal stability of the mesophase. Nevertheless, this research has led to the development of liquid crystalline compounds that exhibit a smectic A phase at ambient temperatures. scispace.comias.ac.inresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently a notable lack of specific research focusing on the role of Methyl alpha-methylcinnamate within the fields of green chemistry and sustainable synthesis methodologies.

The available research in green chemistry tends to focus on related but structurally distinct compounds:

Methyl Cinnamate: A significant body of research exists for the sustainable synthesis of methyl cinnamate. Methodologies include Fischer esterification using greener catalysts like p-toluenesulfonic acid, microwave-assisted synthesis to reduce reaction times and energy consumption, and biocatalytic methods employing immobilized lipases.

Methyl Methacrylate (MMA): There is also substantial research and industrial development in green synthesis routes for MMA. These processes are designed to avoid hazardous reagents like hydrogen cyanide, reduce energy consumption, and improve atom economy.

However, these findings are not directly applicable to Methyl alpha-methylcinnamate, as the additional alpha-methyl group on the molecule presents different synthetic challenges and pathways. Research on the functionalization of α-substituted cinnamates exists, but this work uses them as starting materials rather than detailing their own sustainable synthesis.

Consequently, it is not possible to provide a detailed section with research findings and data tables on the "Role in Green Chemistry Research and Sustainable Synthesis Methodologies" for Methyl alpha-methylcinnamate at this time. This area appears to be an under-researched topic in the field of sustainable chemistry.

Computational Chemistry and Theoretical Studies on Methyl Alpha Methylcinnamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and spectroscopic characteristics of compounds like cinnamates.

Electronic Structure Elucidation and Molecular Geometry Optimization

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. For cinnamate (B1238496) derivatives, geometry optimization is typically performed using functionals like B3LYP combined with a basis set such as 6-311+G(d,p).

Table 1: Representative Calculated Geometric Parameters for a Cinnamate Backbone (Note: Data is illustrative, based on typical values for cinnamate esters from DFT calculations.)

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
Cα=Cβ1.34
Cβ-C(phenyl)1.48
Cα-C(carbonyl)1.49
C=O1.21
C-O(ester)1.35
Cα=Cβ-C(phenyl)127
Cβ=Cα-C(carbonyl)121

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For cinnamate derivatives, the HOMO is typically localized over the cinnamoyl system, including the phenyl ring and the C=C double bond, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the acrylate (B77674) portion. The HOMO-LUMO energy gap for cinnamates is calculated to be in a range that confirms their ability to absorb UV radiation. From these energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactive nature.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors (Note: Values are representative for cinnamate esters based on DFT studies.)

DescriptorTypical Value (eV)Significance
EHOMO~ -6.5Electron-donating ability
ELUMO~ -1.5Electron-accepting ability
Energy Gap (ΔE)~ 5.0Chemical reactivity and stability

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Excitation Energies)

DFT calculations are highly effective in predicting spectroscopic properties. Vibrational frequency analysis can simulate the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to specific vibrational modes, such as C=O stretching, C=C stretching, and phenyl ring vibrations. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to UV-Vis absorption spectra. For cinnamates, which are known UV filters, TD-DFT can accurately predict the maximum absorption wavelength (λmax). The calculations show that the primary electronic transition is typically a π→π* transition, involving the HOMO and LUMO, which is responsible for the strong UV absorption. Studies on various cinnamate derivatives show a λmax of around 310 nm.

Table 3: Predicted Spectroscopic Data for a Cinnamate Structure

Spectroscopic PropertyCalculated ValueAssignment
Vibrational Frequency (IR)~1710-1730 cm-1C=O stretch
Vibrational Frequency (IR)~1630-1640 cm-1C=C stretch
UV-Vis λmax~310 nmπ→π* electronic transition
Excitation Energy~3.95 eVHOMO → LUMO transition

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD provides detailed information on conformational changes and intermolecular interactions that are not accessible from static DFT calculations.

Conformational Analysis and Intermolecular Interactions

MD simulations are used to explore the conformational landscape of flexible molecules like Methyl alpha-methylcinnamate. By simulating the molecule's movement over a period of time, researchers can identify low-energy conformers and understand the dynamics of rotation around single bonds, such as the Cβ-C(phenyl) and Cα-C(carbonyl) bonds. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Furthermore, MD simulations can model intermolecular interactions in condensed phases (liquids or solids) or in solution. These simulations reveal how molecules of Methyl alpha-methylcinnamate might interact with each other or with solvent molecules, providing insights into properties like solubility and aggregation.

Simulations of Binding with Biological Targets (e.g., Enzymes, Receptors)

A significant application of MD simulations in medicinal chemistry is to study the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme or a protein receptor. This process, often initiated with a molecular docking calculation to predict the initial binding pose, is refined with MD simulations to assess the stability of the ligand-receptor complex over time.

For a compound like Methyl alpha-methylcinnamate, simulations could be used to investigate its binding to enzymes it might inhibit or receptors it could modulate. The simulations provide a dynamic picture of the binding process, highlighting key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Analysis of the simulation trajectory can yield binding free energies, which quantify the affinity of the ligand for the target protein. This information is invaluable for rational drug design and for understanding the compound's mechanism of action at a molecular level.

Molecular Docking Studies

Molecular docking is a computational technique used extensively in drug discovery and molecular biology to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). banglajol.info This method allows for the analysis of the interaction between a small molecule and a protein at the atomic level, helping to understand the basis of its biological activity. banglajol.info

Molecular docking simulations are crucial for predicting how a ligand like methyl alpha-methylcinnamate might fit into the binding site of a protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site and then using a scoring function to estimate the binding affinity for each pose. longdom.org The binding affinity is a measure of the strength of the interaction, often expressed as the equilibrium dissociation constant (K_d). nih.gov

While specific docking studies on methyl alpha-methylcinnamate are not extensively detailed in the public literature, research on analogous cinnamate structures provides significant insight. For instance, studies on methyl cinnamate and its derivatives have been performed to predict their binding to various protein targets. These computational analyses calculate binding energies and identify the most stable ligand-protein complexes. nih.govresearchgate.net The process typically involves preparing the 3D structures of both the ligand and the protein, defining the binding site on the receptor, and then running the docking algorithm to generate potential binding poses. longdom.org The results are ranked based on scoring functions that approximate the free energy of binding. nih.gov

The accuracy of these predictions is a major focus of computational chemistry. Different scoring functions and algorithms can yield different results, and methods are continuously being developed to improve the correlation between predicted affinities and experimental values. nih.govresearchgate.net For challenging targets like enzymes with large, flexible active sites, advanced techniques may be employed, such as including multiple molecular dynamics simulations to account for protein flexibility and obtain weighted ensemble averages for more accurate free energy calculations. nih.gov

Table 1: Representative Data from Molecular Docking of Cinnamate Analogs

CompoundProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Methyl FerulateC-8 Sterol Isomerase-7.5TYR118, HIS119, HIS200
Methyl 4-methoxycinnamateDNA Methyltransferase 1-6.9CYS1226, GLU1266, ARG1310
Methyl CinnamateMLK4 Kinase-6.2LYS41, GLU59, ASP157

Note: This table is illustrative, compiled from representative findings on cinnamate derivatives to demonstrate the type of data generated from molecular docking studies. The specific values are examples derived from the broader literature on cinnamates and may not represent a single, unified study.

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's biological function. Key interactions typically identified include:

Hydrogen Bonds: Formed between hydrogen bond donors (like -OH or -NH groups) and acceptors (like oxygen or nitrogen atoms). For a molecule like methyl alpha-methylcinnamate, the ester group's oxygen atoms could act as hydrogen bond acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, such as the phenyl and methyl groups of methyl alpha-methylcinnamate interacting with hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine).

Pi-Pi Stacking: Interactions between aromatic rings. The phenyl group of methyl alpha-methylcinnamate can interact with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Tryptophan.

Studies on related cinnamates binding to enzymes have shown that the cinnamate core often orients itself within a hydrophobic pocket, while the functional groups on the phenyl ring and the ester group form specific hydrogen bonds that anchor it in place. researchgate.netresearchgate.net For example, docking of methyl 4-methoxycinnamate into the active site of DNA methyltransferase 1 suggested that it binds partly to the S-adenosyl-L-homocysteine (SAH) binding pocket, a key region for the enzyme's function. researchgate.net Such computational insights are invaluable for guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgfiveable.me The core principle of QSAR is that the variations in the biological activities of different compounds are dependent on the differences in their structural and physicochemical properties. researchgate.net This allows for the prediction of the activity of new, unsynthesized molecules. fiveable.me

A QSAR model is developed using a "training set" of molecules with known activities. The process involves three main stages:

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and steric properties. nih.gov Examples include logP (lipophilicity), molecular weight, molar refractivity, dipole moment, and counts of hydrogen bond donors/acceptors. longdom.org

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). fiveable.meresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal cross-validation techniques and an external "test set" of molecules that were not used in the model's creation. researchgate.net

For a series of methyl alpha-methylcinnamate analogs, a QSAR study could be employed to predict their potency as, for example, enzyme inhibitors or antimicrobial agents. By analyzing a set of derivatives with different substituents on the phenyl ring, a QSAR model could identify which properties (e.g., electron-donating/withdrawing character, size, lipophilicity of the substituent) are critical for enhancing biological activity. nih.gov This provides a rational basis for lead optimization in drug design, helping to prioritize the synthesis of compounds with a higher probability of success. nih.gov

Mechanistic Insights Derived from Computational Approaches (e.g., Reaction Pathways, Transition States)

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions at a molecular level. mdpi.com Using methods like Density Functional Theory (DFT), researchers can map out the entire energy landscape of a reaction, identifying stable intermediates, and, crucially, the high-energy transition states that connect them. mdpi.com This information is vital for understanding reaction kinetics and selectivity.

For a compound like methyl alpha-methylcinnamate, computational studies can provide insights into various chemical processes:

Reaction Pathways: Theoretical calculations can map the step-by-step pathway of a reaction, such as its synthesis, hydrolysis, or thermal decomposition. For example, studies on the decomposition of similar methyl esters have used computational methods to explore competing reaction channels, such as those involving radical formation or molecular elimination. researchgate.netresearchgate.net These studies help to predict the major products and understand the underlying chemical transformations.

Transition States: The transition state is the highest point on the potential energy surface along the reaction coordinate. Its structure and energy determine the activation energy of the reaction, which in turn governs the reaction rate. Computational methods can calculate the geometry and vibrational frequencies of transition states. This allows for a deep understanding of how catalysts work or why certain reactions are favored over others. For instance, in the photoisomerization of cinnamate derivatives, computational studies have been used to explore the decay routes from an excited state back to the ground state, identifying the involvement of intermediate triplet states and calculating their lifetimes. nih.gov

Kinetic and Thermodynamic Parameters: From the calculated potential energy surface, key kinetic parameters like activation energies and thermodynamic data such as reaction enthalpies can be derived. researchgate.netnih.gov These theoretical values can be compared with experimental data to validate the proposed mechanism and build predictive kinetic models for complex chemical systems, such as those found in combustion or atmospheric chemistry. researchgate.net

By applying these computational approaches, a comprehensive understanding of the reactivity and stability of methyl alpha-methylcinnamate can be achieved, guiding its application in various fields.

Future Research Directions for Methyl Alpha Methylcinnamate

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of Methyl alpha-methylcinnamate is a primary research objective. Future work in this area will likely focus on moving away from traditional chemical syntheses, which can involve harsh conditions and hazardous reagents, towards more sustainable "green" chemistry approaches. gctlc.orgresearchgate.net

Key research avenues include:

Biocatalytic Synthesis: The use of enzymes, such as lipases, as catalysts in the esterification of alpha-methylcinnamic acid presents a promising green alternative. researchgate.net Biocatalysis offers high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation. Future studies could focus on identifying and engineering novel enzymes with enhanced activity and stability for the specific synthesis of Methyl alpha-methylcinnamate.

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction rates for the synthesis of other cinnamate (B1238496) esters, such as ethyl cinnamates, through methods like the Horner-Wadsworth-Emmons reaction. nih.gov Investigating MAOS for the production of Methyl alpha-methylcinnamate could lead to significantly reduced reaction times and increased yields.

Solvent-Free Reactions: The development of solvent-less reaction conditions, such as the solvent-free Wittig reaction demonstrated for ethyl trans-cinnamate, represents another important direction. gctlc.org Eliminating organic solvents minimizes environmental impact and simplifies product purification.

Catalyst Development: Research into novel catalysts, such as supported acid catalysts, could enhance the efficiency of the esterification process. google.com The goal is to develop robust, reusable catalysts that offer high yields and selectivity.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic ApproachPotential AdvantagesKey Research Focus
Biocatalysis High selectivity, mild conditions, reduced wasteEnzyme discovery and engineering, process optimization
Microwave-Assisted Synthesis Rapid reaction times, increased yieldsOptimization of reaction parameters (temperature, time)
Solvent-Free Reactions Minimized environmental impact, simplified purificationCatalyst development, investigation of reaction mechanisms
Novel Catalysis Enhanced efficiency, catalyst reusabilityDesign of novel solid acid or other heterogeneous catalysts

Deeper Mechanistic Understanding of Complex Biological Interactions

While the broader class of cinnamic acid derivatives is known to possess a range of biological activities, the specific interactions of Methyl alpha-methylcinnamate at the molecular level remain largely unexplored. nih.gov Future research should aim to elucidate the precise mechanisms of action that underpin its potential therapeutic effects.

Promising areas of investigation include:

Molecular Target Identification: A critical step will be to identify the specific cellular and molecular targets with which Methyl alpha-methylcinnamate interacts. This could involve techniques such as affinity chromatography, proteomics, and in silico molecular docking studies to predict binding affinities for various proteins. nih.govresearchgate.net

Antimicrobial Mechanisms: Cinnamic acid derivatives are known to exert antimicrobial effects through mechanisms like plasma membrane disruption and damage to nucleic acids and proteins. nih.gov Future studies on Methyl alpha-methylcinnamate could investigate its impact on microbial cell morphology, membrane integrity, and essential enzymatic processes.

Anti-inflammatory and Anticancer Pathways: Given the known anti-inflammatory and anticancer properties of related compounds, research should explore the effects of Methyl alpha-methylcinnamate on key signaling pathways involved in inflammation and carcinogenesis. researchgate.netnih.gov This could include studying its influence on cytokine production, apoptosis, and cell cycle regulation.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how the chemical structure of Methyl alpha-methylcinnamate and its analogues correlates with their biological activity will be crucial. researchgate.net This knowledge will guide the design of new derivatives with enhanced potency and selectivity.

Development of Advanced Materials with Tunable Properties

The unique chemical structure of cinnamic acid derivatives makes them valuable building blocks for the synthesis of advanced polymers. rsc.org The presence of the alpha-methyl group in Methyl alpha-methylcinnamate could impart unique properties to such materials.

Future research in materials science could focus on:

Photoreactive Polymers: The cinnamate moiety is known to undergo [2+2] cycloaddition upon exposure to UV light, a property that can be exploited for photocrosslinking. researchgate.netresearchgate.net The incorporation of Methyl alpha-methylcinnamate into polymer backbones could lead to the development of novel photoresists, and materials for optical data storage and liquid crystal alignment.

Biodegradable and Biocompatible Polymers: As the demand for sustainable materials grows, the use of naturally derived building blocks like Methyl alpha-methylcinnamate in polymer synthesis is of great interest. researchgate.net Research could focus on creating biodegradable polyesters and polyamides for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. rsc.org

Shape-Memory Polymers: The crosslinking capabilities of the cinnamate group can be harnessed to create shape-memory polymers. researchgate.net These are "smart" materials that can be programmed to change shape in response to an external stimulus like light or heat.

Enhanced Polymer Properties: The introduction of Methyl alpha-methylcinnamate into existing polymer structures, such as polyvinyl chloride (PVC), could be investigated as a means of tuning their physical properties. For instance, related cinnamate esters have been explored as plasticizers to improve the ductility of PVC films. mdpi.comnih.gov The effect of the alpha-methyl group on properties like thermal stability and mechanical strength would be a key area of study.

Comprehensive Environmental Impact Assessment and Remediation Strategies

As the potential applications of Methyl alpha-methylcinnamate expand, a thorough understanding of its environmental fate and potential ecological impact becomes imperative.

Future research should address the following:

Biodegradation Pathways: Studies are needed to determine the biodegradability of Methyl alpha-methylcinnamate in various environmental compartments, such as soil and water. Identifying the microorganisms capable of degrading this compound and elucidating the metabolic pathways involved will be crucial. The degradation of cinnamic acid often proceeds via β-oxidation, and it is important to determine if a similar pathway exists for its alpha-methylated ester derivative. researchgate.netnih.gov

Ecotoxicity Assessment: A comprehensive evaluation of the potential toxicity of Methyl alpha-methylcinnamate to a range of non-target organisms, including aquatic life, soil microorganisms, and plants, is necessary to establish its environmental safety profile.

Photodegradation Studies: The stability of Methyl alpha-methylcinnamate under environmental conditions, particularly its susceptibility to photodegradation by sunlight, should be investigated. researchgate.net Understanding the degradation products and their potential environmental impact is also important.

Remediation Technologies: In the event of environmental contamination, effective remediation strategies will be required. Research could focus on developing bioremediation techniques that utilize microorganisms capable of degrading Methyl alpha-methylcinnamate, or other advanced oxidation processes for its removal from contaminated sites.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can significantly accelerate the discovery and development of new molecules with desired properties. dntb.gov.ua

The application of AI and ML to research on Methyl alpha-methylcinnamate could include:

Predictive Modeling: Machine learning models can be trained on existing data for cinnamic acid derivatives to predict the biological activities, physicochemical properties, and potential toxicity of Methyl alpha-methylcinnamate and its hypothetical analogues.

Virtual Screening: AI-driven virtual screening of large chemical libraries can identify novel derivatives of Methyl alpha-methylcinnamate with a high probability of possessing specific biological activities, such as inhibitory effects on particular enzymes. mdpi.comresearchgate.net This can significantly reduce the time and cost associated with experimental screening.

De Novo Drug Design: Generative AI models can be employed to design entirely new molecules based on the Methyl alpha-methylcinnamate scaffold, optimized for specific therapeutic targets and desired pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis: AI algorithms can analyze complex datasets to identify subtle structure-activity relationships that may not be apparent through traditional analysis. researchgate.net This can provide valuable insights for the rational design of more effective compounds.

The integration of these computational approaches promises to streamline the research and development process, leading to the more rapid and efficient realization of the full potential of Methyl alpha-methylcinnamate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl alpha-methylcinnamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Methyl alpha-methylcinnamate is typically synthesized via esterification of alpha-methylcinnamic acid with methanol under acid catalysis. Optimization involves varying parameters like catalyst concentration (e.g., sulfuric acid at 0.5–2.0 mol%), temperature (60–100°C), and reaction time (4–12 hours). Design of Experiments (DOE) can systematically evaluate interactions between variables. Post-synthesis, purity is assessed via HPLC (≥98% purity threshold) and NMR for structural confirmation .

Q. Which analytical techniques are most reliable for characterizing methyl alpha-methylcinnamate’s physicochemical properties?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : NMR (¹H/¹³C) for structural elucidation, FT-IR for functional group identification.
  • Chromatography : HPLC with UV detection for purity analysis; GC-MS for volatile impurity profiling.
  • Physicochemical assays : Differential Scanning Calorimetry (DSC) for melting point determination, refractive index measurements for identity confirmation.
  • Reference standards from NIST or JECFA ensure data accuracy .

Q. How can researchers ensure reproducibility in synthesizing methyl alpha-methylcinnamate across different laboratories?

  • Methodological Answer : Standardize protocols using IUPAC nomenclature and detailed synthetic steps (e.g., stoichiometry, solvent grades, inert atmosphere requirements). Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Cross-validate results via interlaboratory studies and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of methyl alpha-methylcinnamate synthesis under varying catalytic conditions?

  • Methodological Answer : Employ density functional theory (DFT) calculations to model transition states in acid-catalyzed esterification. Experimental validation via kinetic studies (e.g., rate constants at different temperatures) and isotopic labeling (e.g., deuterated methanol) can elucidate protonation pathways. Compare results with literature using systematic reviews to identify consensus or gaps .

Q. How can computational models predict methyl alpha-methylcinnamate’s reactivity in novel drug delivery systems?

  • Methodological Answer : Use molecular docking simulations to assess interactions with biological targets (e.g., enzymes, lipid bilayers). Pair with in vitro assays (e.g., Franz cell diffusion for transdermal permeability) to validate predictions. Meta-analyses of existing pharmacokinetic data can identify trends in bioavailability or degradation pathways .

Q. What strategies resolve contradictions in reported bioactivity data for methyl alpha-methylcinnamate across studies?

  • Methodological Answer : Conduct a meta-analysis to assess heterogeneity sources (e.g., assay protocols, cell lines). Apply statistical tools like Cochran’s Q-test to quantify variability. Replicate high-discrepancy studies under controlled conditions, ensuring adherence to OECD guidelines for bioactivity testing. Publish negative results to reduce publication bias .

Q. How do structural modifications to methyl alpha-methylcinnamate alter its pharmacokinetic profile in preclinical models?

  • Methodological Answer : Synthesize analogs with substituents at the alpha-methyl or ester group. Evaluate ADME (Absorption, Distribution, Metabolism, Excretion) using in vivo models (e.g., rodent pharmacokinetic studies) and in vitro hepatocyte assays. Use LC-MS/MS for quantitation, reporting data to three significant figures with justification for precision .

Methodological Considerations

  • Data Reporting : Follow ICH M10 guidelines for bioanalytical method validation, including selectivity, linearity, and precision criteria .
  • Statistical Rigor : Specify probability values (e.g., p < 0.05) when claiming significance; avoid overinterpretation of non-significant trends .
  • Literature Integration : Use Covidence or PRISMA frameworks for systematic reviews to map existing evidence and identify research gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.